The Chemical Properties and Synthetic Utility of tert-Butyl 1,2-oxazinane-2-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary tert-Butyl 1,2-oxazinane-2-carboxylate (commonly referred to as N-Boc-1,2-oxazinan...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
tert-Butyl 1,2-oxazinane-2-carboxylate (commonly referred to as N-Boc-1,2-oxazinane) is a saturated, six-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms. In modern synthetic organic chemistry and drug development, this scaffold serves as a pivotal linchpin. Its unique N–O bond architecture allows it to function as a masked 1,4-amino alcohol [1], a precursor for complex peptidomimetics, and a cyclic equivalent to chiral Weinreb amides [2].
This whitepaper provides an in-depth analysis of the physicochemical properties, core mechanistic reactivity, and field-proven experimental protocols associated with tert-butyl 1,2-oxazinane-2-carboxylate, empowering researchers to leverage this building block in complex total syntheses.
Physicochemical Profiling & Structural Dynamics
The reactivity of tert-butyl 1,2-oxazinane-2-carboxylate is fundamentally governed by the delicate balance between the inherent weakness of the N–O bond and the steric/electronic stabilization provided by the tert-butoxycarbonyl (Boc) protecting group [3]. The Boc group delocalizes the nitrogen lone pair, preventing spontaneous ring-opening and directing the stereochemical outcome of functionalization reactions.
Quantitative Data Summary
Property
Value
Chemical Name
tert-Butyl 1,2-oxazinane-2-carboxylate
Common Synonyms
N-Boc-1,2-oxazinane, N-Boc-tetrahydro-1,2-oxazine
CAS Registry Number
664364-75-4
Molecular Formula
C9H17NO3
Molecular Weight
187.24 g/mol
SMILES
CC(C)(C)OC(=O)N1CCCCO1
LogP (Predicted)
~1.2 - 1.5
Core Structural Motif
Saturated 6-membered N-O heterocycle
Core Chemical Reactivity & Mechanistic Pathways
The synthetic value of tert-butyl 1,2-oxazinane-2-carboxylate lies in its orthogonal reactivity. The molecule can be selectively manipulated at the protecting group (Boc cleavage) or at the heterocyclic core (N–O bond cleavage).
Reductive N–O Bond Cleavage (The Hallmark Reaction)
The most synthetically valuable transformation of 1,2-oxazinanes is the reductive cleavage of the N–O bond to yield 1,4-amino alcohols. These acyclic products are crucial motifs in biologically active natural products, such as the antitumor agent FR900482 [1].
Causality in Reagent Selection:
While catalytic hydrogenation (e.g., Pd/C, H2) can cleave the N–O bond, it lacks chemoselectivity in the presence of alkenes, alkynes, or benzyl ethers. To circumvent this, single-electron transfer (SET) reagents are employed. Molybdenum hexacarbonyl (
Mo(CO)6
) is the gold standard for this transformation [4]. The molybdenum center coordinates to the N–O bond, initiating an oxidative addition that breaks the bond without affecting adjacent stereocenters or orthogonal protecting groups.
Cyclic Weinreb Amide Auxiliaries
Substituted 1,2-oxazinanes can function as highly effective cyclic Weinreb amide equivalents [2]. The N–O bond in the ring perfectly mimics the N-methoxy-N-methyl moiety of a standard Weinreb amide. When the nitrogen is acylated, the adjacent ring oxygen chelates incoming organometallic reagents (such as
n
-BuLi or Grignard reagents), stabilizing the tetrahedral intermediate and preventing over-addition to the tertiary alcohol. This allows for the highly diastereoselective synthesis of
α
-chiral ketones.
Boc Deprotection
Standard acidic conditions (HCl in ethyl acetate or Trifluoroacetic acid in dichloromethane) selectively remove the Boc group, yielding 1,2-oxazinane hydrochloride [3]. This intermediate can subsequently undergo [3+3] cycloadditions or acylation for further scaffold diversification.
Fig 1: Divergent synthetic pathways for tert-butyl 1,2-oxazinane-2-carboxylate transformations.
To ensure reproducibility, the following protocol details the
Mo(CO)6
-mediated reductive cleavage. This methodology is designed as a self-validating system, incorporating specific checkpoints to verify reaction progression.
Protocol: Reductive Cleavage to N-Boc-1,4-amino alcohol
Scientific Rationale: The reaction utilizes wet acetonitrile (
CH3CN/H2O
). The stoichiometric presence of water is not an impurity but a mechanistic necessity; it acts as the crucial proton donor to resolve the intermediate molybdenum-nitrogen complex. Without water, the catalytic cycle stalls [4].
Step-by-Step Workflow:
Preparation: Dissolve tert-butyl 1,2-oxazinane-2-carboxylate (1.0 equiv) in a solvent mixture of
CH3CN
and
H2O
(10:1 ratio, 0.1 M concentration).
Reagent Addition: Add
Mo(CO)6
(1.5 equiv) in a single portion at room temperature. Caution:
Mo(CO)6
is volatile and toxic; perform in a well-ventilated fume hood.
Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C).
Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and ninhydrin stain. The starting material will appear as a distinct spot, while the ring-opened product will exhibit a lower
Rf
value due to the newly formed primary hydroxyl group. Reflux until the starting material is entirely consumed (typically 1–3 hours).
Quenching & Filtration: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite. Causality: Molybdenum byproducts form a fine colloidal suspension that will blind standard silica gel columns; Celite effectively traps these metal salts.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure N-Boc-1,4-amino alcohol.
Fig 2: Standardized experimental workflow for Mo(CO)6-mediated reductive N-O bond cleavage.
Applications in Drug Development
The ability to unmask 1,2-oxazinanes into 1,4-amino alcohols makes tert-butyl 1,2-oxazinane-2-carboxylate highly valuable in medicinal chemistry [1]. 1,4-amino alcohols are critical pharmacophores found in:
Sphingosine analogs: Used for immunomodulation and targeting sphingosine-1-phosphate (S1P) receptors.
Enzyme Inhibitors: Acting as transition-state analogs in protease inhibitors.
Peptidomimetics: The rigid 1,2-oxazinane ring itself is often incorporated into peptide backbones to restrict conformational freedom, thereby increasing target binding affinity and proteolytic stability.
References
Reductive N–O bond cleavage of chiral 3-substituted 1,2-oxazinanes
Organic & Biomolecular Chemistry - RSC Publishing
URL:[Link][1]
The Application of 1,2-Oxazinanes as Chiral Cyclic Weinreb Amide-Type Auxiliaries Leading to a Three-Component, One-Pot Reaction
Synthesis (Thieme E-Books & E-Journals)
URL:[Link][2]
An In-depth Technical Guide to the Structural Analysis of tert-Butyl 1,2-Oxazinane-2-Carboxylate Abstract The 1,2-oxazinane scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Structural Analysis of tert-Butyl 1,2-Oxazinane-2-Carboxylate
Abstract
The 1,2-oxazinane scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery, valued for its unique stereoelectronic properties.[1][2] The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom not only facilitates its use in multi-step syntheses but also significantly influences the conformational behavior and reactivity of the ring system. This technical guide provides a comprehensive structural analysis of tert-butyl 1,2-oxazinane-2-carboxylate, a foundational building block in this chemical class. We will explore its synthesis, detailed spectroscopic characterization (NMR, IR, MS), conformational preferences, and key reactive transformations. This document is intended for researchers, scientists, and drug development professionals who utilize N-O heterocyclic systems in their synthetic and medicinal chemistry programs.
Introduction: The Significance of the N-Boc-1,2-Oxazinane Scaffold
The 1,2-oxazinane ring system, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a core component of various biologically active compounds, including antineoplastic agents and antibiotics.[3] Its utility stems from the N-O bond, which can act as a conformational lock and a handle for further functionalization.
The tert-butyloxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide chemistry, prized for its stability under a wide range of conditions and its facile, often clean, removal under acidic conditions.[4][5] In the context of the 1,2-oxazinane ring, the N-Boc group serves two critical functions:
Reactivity Modulation: It deactivates the nucleophilicity of the nitrogen atom, preventing unwanted side reactions during the functionalization of other parts of the molecule.
Conformational Control: As a sterically demanding substituent, the Boc group profoundly influences the equilibrium of the ring's chair-like conformations, which is critical for stereocontrolled reactions and for understanding interactions with biological targets.
This guide will systematically deconstruct the structural identity and behavior of tert-butyl 1,2-oxazinane-2-carboxylate, providing the foundational knowledge necessary for its effective application in complex synthetic endeavors.
Synthesis of the Core Scaffold
The construction of the 1,2-oxazinane ring can be achieved through several strategies, including cycloaddition reactions with nitroso compounds or nitrones and intramolecular cyclizations.[6][7] A prevalent and reliable method involves the intramolecular cyclization of a suitably functionalized N-Boc hydroxylamine derivative.
Below is a representative workflow for a common synthetic approach.
Caption: General workflow for the synthesis of the 1,2-oxazinane scaffold.
Experimental Protocol: Intramolecular Cyclization
This protocol describes a general procedure for the synthesis of the title compound.
Objective: To synthesize tert-butyl 1,2-oxazinane-2-carboxylate via base-mediated intramolecular cyclization.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
Carefully add sodium hydride (1.2 eq.) to the THF and cool the suspension to 0 °C in an ice bath.
Dissolve N-Boc-O-(4-bromobutyl)hydroxylamine (1 eq.) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 15 minutes.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure title compound.
Spectroscopic and Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure. The workflow below illustrates the synergistic use of NMR, IR, and Mass Spectrometry.
Caption: Integrated workflow for spectroscopic structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule. Due to restricted rotation around the N-CO bond of the carbamate, some signals may appear broadened at room temperature.[8]
Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Signal Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Integration
H6 (axial & equatorial)
3.80 - 3.95
m
-
2H
H3 (axial & equatorial)
3.25 - 3.40
m
-
2H
H4, H5
1.70 - 2.00
m
-
4H
| -C(CH₃)₃ | 1.46 | s | - | 9H |
Rationale: The protons on C6 (adjacent to oxygen) are the most deshielded of the ring protons. Protons on C3 (adjacent to nitrogen) are next most deshielded. The methylene protons at C4 and C5 reside in the more shielded alkyl region of the spectrum.[9] The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 126 MHz)
Assignment
Chemical Shift (δ, ppm)
Rationale
C=O (carbamate)
~155
The carbamate carbonyl is characteristic in this region.[10]
The three equivalent methyl carbons of the Boc group.[10][11]
| C4, C5 | ~23-30 | Aliphatic carbons in the middle of the ring chain.[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The N-Boc group has a very strong and characteristic carbonyl stretch.[12][13]
Table 3: Key IR Absorption Data
Frequency (cm⁻¹)
Intensity
Bond Vibration / Functional Group
2975 - 2860
Medium-Strong
C-H stretch (aliphatic)
1690 - 1710
Strong
C=O stretch (carbamate)
1365 & 1390
Medium
C-H bend (gem-dimethyl of t-butyl)
1250 - 1160
Strong
C-O stretch (carbamate) & C-N stretch
| 1120 - 1080 | Medium | C-O-N stretch |
Expert Insight: The strong absorption around 1700 cm⁻¹ is a definitive indicator of the N-Boc protecting group's presence.[14] Its absence in a reaction product is a primary diagnostic for successful deprotection.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For tert-butyl 1,2-oxazinane-2-carboxylate (C₉H₁₇NO₃), the expected monoisotopic mass is 187.1208 Da.
Common Fragmentation Patterns (Electron Impact or ESI):
[M - C₄H₈]⁺ or [M - 56]⁺: Loss of isobutylene from the tert-butyl group is a hallmark fragmentation pathway for N-Boc protected compounds. This results in a carbamic acid intermediate that can be detected.
[M - C₅H₉O₂]⁺ or [M - 101]⁺: Cleavage of the entire Boc group to give the deprotected 1,2-oxazinane cation.
[C₄H₉]⁺ or[15]⁺: The tert-butyl cation is often observed as a prominent peak in the spectrum.
Conformational Analysis
Saturated six-membered rings like 1,2-oxazinane typically adopt low-energy chair-like conformations to minimize steric and torsional strain.[16][17] The presence of the N-O bond and the bulky N-Boc group introduces specific conformational biases.
Ring Puckering: The 1,2-oxazinane ring exists in a dynamic equilibrium between two chair conformers. Computational studies and NMR analysis of related systems suggest that the chair conformation is significantly preferred over boat or twist-boat forms.[8][18]
Influence of the N-Boc Group: The large tert-butyl group has a strong preference for the equatorial position to avoid 1,3-diaxial steric interactions with the axial protons on C4 and C6. This preference can lock the ring into a predominant conformation. However, the anomeric effect, involving the lone pair on the oxygen and the σ* orbital of the C-N bond, can also play a role, sometimes favoring an axial orientation for an adjacent substituent.[19] In this unsubstituted case, the steric demand of the Boc group is the dominant factor.
Detailed conformational studies often require advanced techniques such as 2D NMR (NOESY/ROESY) to measure through-space proton-proton distances and DFT (Density Functional Theory) computational modeling to calculate the relative energies of different conformers.[16]
Reactivity and Synthetic Utility: The N-Boc Group
The primary utility of tert-butyl 1,2-oxazinane-2-carboxylate in synthesis relies on the predictable reactivity of the N-Boc group. Its removal regenerates the free secondary amine, which can then participate in further reactions (e.g., N-alkylation, acylation).
Protocol: Acid-Catalyzed N-Boc Deprotection
This is the most common method for cleaving the Boc group.[20][21]
Caption: Simplified mechanism for the acid-catalyzed removal of a Boc group.[4]
Objective: To deprotect the nitrogen of tert-butyl 1,2-oxazinane-2-carboxylate.
Dissolve the N-Boc protected oxazinane (1 eq.) in DCM (approx. 0.1-0.2 M concentration).
Cool the solution to 0 °C using an ice bath.
Add TFA (5-10 eq.) dropwise to the stirred solution.
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Redissolve the residue in DCM or ethyl acetate and carefully add saturated NaHCO₃ solution until gas evolution (CO₂) ceases, neutralizing the acid.
Separate the layers and extract the aqueous phase with the organic solvent.
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product will be the free base.
Causality Note: The choice of a strong acid like TFA is crucial because it readily protonates the carbamate carbonyl, initiating the cleavage cascade.[4] The tert-butyl group is eliminated as a stable carbocation (which typically deprotonates to isobutylene), and the resulting carbamic acid spontaneously decarboxylates to give the free amine and carbon dioxide.[4] Milder acids or alternative reagents like oxalyl chloride can be used if other acid-sensitive functional groups are present.[22]
Conclusion
The structural analysis of tert-butyl 1,2-oxazinane-2-carboxylate is a multi-faceted process that relies on a synergistic application of synthetic chemistry and modern spectroscopic techniques. NMR spectroscopy provides the definitive map of the molecule's covalent framework, while IR and Mass Spectrometry offer rapid confirmation of functional groups and molecular weight. Understanding the conformational biases imposed by the sterically demanding N-Boc group is critical for predicting its reactivity and its behavior in more complex systems. As a stable, versatile, and readily deprotected building block, tert-butyl 1,2-oxazinane-2-carboxylate serves as a vital entry point for the synthesis of novel therapeutics and complex molecular architectures.
References
Tian, H.-Z., Tang, Q.-G., Lin, G.-Q., & Sun, X.-W. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances. [Link]
Casy, A. F., & Ison, R. R. (1972). 1,2-Oxazine chemistry. Part 6. Conformational analysis of cyclohexene and a heterocyclic analogue by 13C nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Jones, R. A. Y., Katritzky, A. R., & Trepanier, D. L. (1971). The conformation of the NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,2- and 1,3-oxazine, and tetrahydro-1,3-thiazine. Journal of the Chemical Society B: Physical Organic. [Link]
Murakami, K. (2020). 1,2-Oxazines and Their Benzo Derivatives. ResearchGate. [Link]
Supporting Information. (n.d.). Source Not Specified. [Link]
Jones, R. A. Y., Katritzky, A. R., & Snarey, M. (1970). The conformational analysis of perhydropyrido[1,2-c][19]oxazines, perhydropyrido[1,2-c][19]thiazines, and perhydropyrido[1,2-c] pyrimidines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
PubChem. (n.d.). Tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate. National Center for Biotechnology Information. [Link]
Murakami, K. (2020). Monocyclic 1,2-oxazines. ResearchGate. [Link]
Huang, H., et al. (2018). Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. Organic Letters. [Link]
PubChemLite. (n.d.). Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate. Université du Luxembourg. [Link]
ResearchGate. (n.d.). Synthetic approaches to 1,2-oxazinanes. [Link]
ResearchGate. (n.d.). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. [Link]
Guezguez, R., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
Huang, H., et al. (2018). Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. PubMed. [Link]
Potts, K. T., & D'Amico, J. J. (1993). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][16][18]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Basappa, et al. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. PubMed. [Link]
Kumar, R., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]
Liu, R., et al. (2020). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC. [Link]
Tian, H.-Z., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Publishing. [Link]
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
Tiefenbrunner, I., et al. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
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Reiss, B., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. [Link]
Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]
Graff, A., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. PMC. [Link]
Reddit. (2025). How many 13 c nmr signals? r/OrganicChemistry. [Link]
Mironovich, L. M., et al. (2022). Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b][16][18]triazines. PMC. [Link]
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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of N-Boc Protected 1,2-Oxazinanes
Foreword: The Strategic Role of the N-Boc Group in Drug Discovery In the intricate landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The 1,2-oxazinane scaffold, a six-membe...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Strategic Role of the N-Boc Group in Drug Discovery
In the intricate landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The 1,2-oxazinane scaffold, a six-membered heterocycle containing a nitrogen-oxygen bond, has emerged as a promising framework for the development of new drugs due to its association with a wide array of biological activities.[1][2][3][4] This guide delves into the potential biological activities of 1,2-oxazinanes bearing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The N-Boc group, while often considered a transient facilitator in multi-step synthesis, can play a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of the core molecule.[5][6][7] This document will explore the synthesis, potential biological activities, and robust methodologies for the evaluation of N-Boc protected 1,2-oxazinanes, providing a comprehensive resource for researchers and drug development professionals.
The 1,2-Oxazinane Core: A Scaffold of Diverse Bioactivity
The 1,2-oxazinane ring system is a privileged scaffold in medicinal chemistry, with natural and synthetic derivatives exhibiting a remarkable spectrum of pharmacological effects.[1][2][3][4] The inherent reactivity of the N-O bond and the conformational flexibility of the six-membered ring contribute to its ability to interact with various biological targets.
Known Biological Activities of the 1,2-Oxazinane Scaffold:
Antimicrobial and Antifungal Activity: Certain 1,2-oxazinane derivatives have demonstrated the ability to inhibit the growth of pathogenic bacteria and fungi.[3][8] This activity is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Cytotoxicity against Cancer Cells: A significant area of investigation is the anticancer potential of 1,2-oxazinanes.[1] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, making them attractive candidates for oncological drug discovery.[9][10][11][12]
Enzyme Inhibition: The 1,2-oxazinane moiety has been found to inhibit the activity of several enzymes implicated in disease. For instance, derivatives have been synthesized that target acetylcholinesterase (AChE) and 5-lipoxygenase (LOX), suggesting potential applications in the treatment of Alzheimer's disease and inflammatory conditions, respectively.[13][14][15][16][17]
Neurological and Other Activities: The scaffold has also been associated with a range of other activities, including analgesic, anticonvulsant, and anti-inflammatory properties.[3][18][19]
The N-Boc Protecting Group: More Than Just a Synthetic Tool
The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[5][7][20]
Rationale for N-Boc Protection in Drug Development:
Modulation of Physicochemical Properties: The introduction of the bulky and lipophilic Boc group can significantly alter the solubility, lipophilicity, and metabolic stability of the parent 1,2-oxazinane. This can be strategically employed to improve oral bioavailability and pharmacokinetic profiles.
Prodrug Strategy: An N-Boc protected 1,2-oxazinane can act as a prodrug. In the acidic environment of the stomach or within specific cellular compartments, the Boc group can be cleaved to release the active, deprotected 1,2-oxazinane. This approach can enhance drug delivery to the target site and minimize off-target effects.
Tuning Biological Activity: The presence of the N-Boc group can sterically hinder the interaction of the 1,2-oxazinane core with its biological target. This can be used to create a temporarily inactive form of the drug, which is then activated at the desired site of action.
Figure 1: General scheme of N-Boc protection and deprotection of a 1,2-oxazinane.
Investigating the Biological Activity of N-Boc Protected 1,2-Oxazinanes: A Methodological Approach
A systematic evaluation of the biological activity of novel N-Boc protected 1,2-oxazinanes is crucial to understanding their therapeutic potential. The following section outlines key experimental protocols.
In Vitro Cytotoxicity Assessment against Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.[9][10][11][12][21]
Experimental Protocol: MTT Assay
Cell Culture: Maintain human cancer cell lines (e.g., HepG2 - liver cancer, HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[9][11]
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the N-Boc protected 1,2-oxazinane compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Figure 2: Workflow for the MTT cytotoxicity assay.
Table 1: Examples of Cytotoxic Activities of Heterocyclic Compounds against Various Cancer Cell Lines.
Antimicrobial Susceptibility Testing
The antimicrobial potential of N-Boc protected 1,2-oxazinanes can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[22][23][24][25][26]
Experimental Protocol: Broth Microdilution for MIC Determination
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[24]
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (a known antibiotic or antifungal agent), a negative control (broth only), and a vehicle control.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24]
Enzyme Inhibition Assays
Given the known activity of some 1,2-oxazinanes against enzymes like acetylcholinesterase, it is pertinent to screen N-Boc protected derivatives for similar inhibitory effects.[13]
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
Assay Procedure: In a 96-well plate, add the buffer, DTNB, the test compound (at various concentrations), and the AChE enzyme solution. Incubate for a short period.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate ATCI.
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). Monitor the increase in absorbance at 412 nm over time using a microplate reader.
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.
Figure 3: Conceptual workflow of an enzyme inhibition assay.
Conclusion and Future Directions
N-Boc protected 1,2-oxazinanes represent a class of compounds with significant, yet largely unexplored, therapeutic potential. The strategic use of the N-Boc group can serve to modulate the pharmacokinetic properties of the bioactive 1,2-oxazinane core, offering a promising avenue for the development of novel prodrugs. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of their cytotoxic, antimicrobial, and enzyme inhibitory activities. Future research should focus on synthesizing a diverse library of N-Boc protected 1,2-oxazinanes and correlating their structural features with their biological activities. Furthermore, in vivo studies will be essential to validate the therapeutic potential of the most promising candidates identified through these in vitro screens.
References
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Al-Warhi, T., Al-Ansary, G. H., Arbab, A. H., El-Gazzar, A. A., & El-Gazzar, M. G. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 27(15), 5013. [Link]
Nguyen, T. T., Nguyen, T. H., Nguyen, H. T., & Le, T. H. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances, 14(3), 1836-1847. [Link]
Salman, A. S., Mahmoud, N. A., Abdel-Aziem, A., Mohamed, M. A., & Elsisi, D. M. (2016). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. American Journal of Chemistry, 6(2), 33-40. [Link]
Yan, L., Li, X., & Wang, B. G. (2023). Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. Natural Product Reports, 40(10), 1735-1755. [Link]
El-Gazzar, M. G., Al-Warhi, T., Al-Ansary, G. H., & Arbab, A. H. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935. [Link]
Salman, A. S., Mahmoud, N. A., Abdel-Aziem, A., Mohamed, M. A., & Elsisi, D. M. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research: B Chemistry, 16(1). [Link]
Basappa, G. S., Murthy, K. N. S., Rangappa, K. S., & Sadashiva, M. P. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3471. [Link]
Awuah, S. G., George, N., Ofori, S., & Parkin, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4785-4790. [Link]
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Woźniak, E., Mozrzymas, A., Czarny, A., Kocieba, M., Rózycka-Roszak, B., Dega-Szafran, Z., Dulewicz, E., & Petryna, M. (2004). Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides. Zeitschrift für Naturforschung C, 59(11-12), 782-786. [Link]
Gerokonstantis, D. T., Zografos, A. L., & Igglessi-Markopoulou, O. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
ResearchGate. (n.d.). 1,2-Oxazines and Their Benzo Derivatives. Retrieved from [Link]
Yan, L., Li, X., & Wang, B. G. (2023). Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. Semantic Scholar. [Link]
O'Brien, P., & Campos, S. (2018). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Communications, 9(1), 1-9. [Link]
Kumar, P. S., & Kumar, B. S. (2014). Synthesis and evaluation of deprotected n-boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 693-696. [Link]
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An In-depth Technical Guide to 1,2-Oxazinane Derivatives in Medicinal Chemistry
Introduction: The Emergence of the 1,2-Oxazinane Scaffold In the landscape of heterocyclic chemistry, the search for novel scaffolds that can serve as a foundation for new therapeutic agents is perpetual. The 1,2-oxazina...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Emergence of the 1,2-Oxazinane Scaffold
In the landscape of heterocyclic chemistry, the search for novel scaffolds that can serve as a foundation for new therapeutic agents is perpetual. The 1,2-oxazinane ring system, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a structure of significant interest.[1][2][3] While rare in nature, with the alkaloid geneserine being one of the first identified natural products containing this motif, its synthetic derivatives have demonstrated a remarkable breadth of biological activities.[2][4] These compounds are valued not only for their therapeutic potential but also as versatile intermediates for synthesizing other complex molecules like 1,4-amino alcohols.[1][2] This guide provides a comprehensive review of the synthesis, diverse medicinal applications, and structure-activity relationships of 1,2-oxazinane derivatives, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies: Building the 1,2-Oxazinane Core
The construction of the 1,2-oxazinane ring is a critical step that dictates the ultimate stereochemistry and substitution patterns of the final compounds. Among the various synthetic approaches, cycloaddition reactions have proven to be particularly powerful and versatile.
Asymmetric Organocatalytic [4+2] Cycloaddition
A highly effective modern strategy for synthesizing chiral 1,2-oxazinane scaffolds is the asymmetric organocatalytic [4+2] cycloaddition.[5] This method involves the reaction of a 4-atom component, such as a γ-aminooxy-α,β-unsaturated ester, with a 2-atom component like a methyleneindolinone. The use of organocatalysts allows for high levels of stereocontrol, yielding enantiomerically enriched products which is crucial for developing selective therapeutic agents. This approach is significant as it can generate complex spirocyclic systems, incorporating the 1,2-oxazinane motif into other privileged medicinal scaffolds like the oxindole.[3][5] The incorporation of both structural motifs into a single molecule can lead to novel compounds with unique and potentially enhanced biological properties.[5]
Caption: General workflow for asymmetric synthesis of 1,2-oxazinane scaffolds.
Experimental Protocol: Asymmetric Synthesis of a Chiral 1,2-Oxazinane Spirocyclic Scaffold[5]
This protocol is a representative example of an organocatalytic [4+2] cycloaddition for the synthesis of chiral 1,2-oxazinane derivatives.
1. Materials and Reagents:
Methyleneindolinone (1.0 eq)
γ-Aminooxy-α,β-unsaturated ester (1.2 eq)
Organocatalyst (e.g., a chiral squaramide catalyst, 10 mol%)
Dichloromethane (DCM), anhydrous
Argon or Nitrogen gas supply
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
Thin Layer Chromatography (TLC) plates
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
2. Procedure:
To a dry round-bottom flask under an inert atmosphere (Argon), add the methyleneindolinone (1.0 eq) and the organocatalyst (10 mol%).
Dissolve the solids in anhydrous dichloromethane (DCM).
Stir the solution at room temperature for 10 minutes to ensure proper mixing and catalyst activation.
Add the γ-aminooxy-α,β-unsaturated ester (1.2 eq) to the reaction mixture.
Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (methyleneindolinone) is consumed.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
3. Purification:
Purify the crude residue by flash column chromatography on silica gel.
Use an appropriate solvent system (e.g., a gradient of Hexane/Ethyl Acetate) to elute the product.
Combine the fractions containing the pure product, as identified by TLC.
Remove the solvent under reduced pressure to yield the final chiral 1,2-oxazinane spirocyclic product.
4. Characterization:
Determine the yield and physical state of the product.
Characterize the structure and confirm its purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Medicinal Chemistry Applications of 1,2-Oxazinane Derivatives
The 1,2-oxazinane scaffold has been explored for a wide array of therapeutic applications, demonstrating its versatility and potential in drug discovery.[3][6]
Anticancer and Antibacterial Activity
Recent studies have highlighted a fascinating dual activity of certain 1,2-oxazinane derivatives, which exhibit both antineoplastic and antibacterial properties.[7] This dual action is particularly valuable in oncology, where cancer patients are often immunocompromised and susceptible to bacterial infections.
A study investigating a series of oxathiazinane derivatives (a related class containing sulfur, but providing relevant SAR insights) found that compounds like GP-2250 and its analogs (2289, 2293, 2296) were effective against various cancer cell lines, including pancreatic, colon, and breast cancer.[7] The primary mechanism for their anticancer effect was found to be the induction of high levels of Reactive Oxygen Species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[7]
Interestingly, the same derivatives that showed anticancer effects also displayed significant antibacterial activity, most notably against Methicillin-resistant Staphylococcus aureus (MRSA).[7][8] This suggests a common, ROS-driven mechanism of action for both activities.[7] Conversely, derivatives that were inactive against cancer cells also failed to show any antibacterial effect, reinforcing a clear structure-activity relationship.[7]
Caption: ROS-mediated apoptosis induced by 1,2-oxazinane derivatives.
Quantitative Data: Anticancer and Antibacterial Activity
The 1,2-oxazinane scaffold has also shown promise in the development of agents for neurodegenerative disorders like Alzheimer's disease.[9] A key strategy in managing Alzheimer's is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE).[10][11]
A series of synthesized 1,2-oxazine-based small molecules were found to be potent inhibitors of both AChE and 5-lipoxygenase (LOX), another enzyme implicated in neuroinflammation.[9] The lead compound from this study, 2a, exhibited an IC₅₀ value of 2.5 µM against AChE.[9] Furthermore, in silico docking studies confirmed that this compound binds effectively to the catalytic domain of AChE. An essential property for any CNS-active drug is its ability to cross the blood-brain barrier. Compound 2a showed a favorable lipophilicity (logP = 2.66), suggesting it has the potential to penetrate the CNS, making it a promising drug candidate for further development.[9]
The versatility of the oxazine core is further demonstrated by its documented activity in a range of other therapeutic areas. Various derivatives have been reported to possess sedative, analgesic, anticonvulsant, antipyretic, antitubercular, and antimalarial properties, making this scaffold a privileged structure in medicinal chemistry.[3][6][12][13]
Structure-Activity Relationship (SAR) Insights
The analysis of how structural modifications affect biological activity is the cornerstone of medicinal chemistry. For 1,2-oxazinane derivatives, clear SAR trends have been observed. The study on dual-action anticancer and antibacterial agents provides a compelling case.[7] The activity was intrinsically linked to specific structural features, where the presence of certain substituents led to potent dual activity, while their absence or alteration resulted in complete loss of efficacy.
Structural Feature / Compound Series
Antineoplastic Activity
Antibacterial Activity (MRSA)
Apparent Mechanism
GP-2250, 2289, 2293, 2296
Active (Inhibit viability, proliferation, migration)
Active (Significant inhibition zones)
ROS Induction
2255, 2256, 2287
Inactive (No significant effect)
Inactive (No significant inhibition)
Does not induce sufficient ROS
This unifying structure-activity relationship strongly suggests that the chemical features responsible for inducing ROS are critical for both the anticancer and antibacterial effects of these compounds.[7] Future drug design efforts can leverage this knowledge by focusing on synthesizing analogs that enhance this ROS-inducing capability while optimizing pharmacokinetic properties.
Conclusion and Future Perspectives
The 1,2-oxazinane scaffold represents a promising and versatile platform for the development of new therapeutic agents. Modern synthetic methods, particularly asymmetric organocatalysis, have made the efficient and stereoselective synthesis of these complex heterocycles more accessible.[5] The demonstrated efficacy of 1,2-oxazinane derivatives in critical areas such as oncology, infectious diseases, and neurodegeneration underscores their therapeutic potential.[7][9]
The discovery of derivatives with dual anticancer and antibacterial activity opens up exciting possibilities for treating complex conditions in vulnerable patient populations.[7] Future research should focus on elucidating the precise molecular targets of these compounds beyond general ROS induction, expanding the library of derivatives to refine structure-activity relationships, and conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of the 1,2-oxazinane core is poised to deliver the next generation of innovative medicines.
References
Majchrzak-Stiller, B., Buchholz, M., Peters, I., et al. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. Journal of Cancer Research and Clinical Oncology.
A Review on Current Synthetic Strategies of Oxazines. (n.d.). ResearchGate. Available at: [Link]
Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors. (n.d.). National Center for Biotechnology Information.
Tian, H. Z., Tang, Q. G., Lin, G. Q., & Sun, X. W. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Publishing. Available at: [Link]
Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. (2014). PubMed. Available at: [Link]
Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. (n.d.). ResearchGate. Available at: [Link]
Zinad, D. S., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. Available at: [Link]
1,2-Oxazines and Their Benzo Derivatives. (n.d.). ResearchGate. Available at: [Link]
Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Medicinal chemistry of oxazines as promising agents in drug discovery. (2019). Cihan University-Erbil Repository. Available at: [Link]
Design, Synthesis, And Biological Evaluation Of Some 1,2,4-Triazin-Linked Oxazole Derivatives To Treat Alzheimer's Disease. (2025). International Journal of Environmental Sciences. Available at: [Link]
Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. (2023). RSC Publishing. Available at: [Link]
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available at: [Link]
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Computational Modeling of tert-Butyl 1,2-Oxazinane-2-Carboxylate: A Comprehensive Technical Guide
Executive Summary The rational design of biologically active molecules increasingly relies on the precise understanding of their three-dimensional conformational space. The target molecule, tert-butyl 1,2-oxazinane-2-car...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of biologically active molecules increasingly relies on the precise understanding of their three-dimensional conformational space. The target molecule, tert-butyl 1,2-oxazinane-2-carboxylate (commonly referred to as N-Boc-1,2-oxazinane), represents a highly specialized saturated heterocyclic scaffold. Featuring an adjacent nitrogen-oxygen (N–O) bond and a bulky tert-butyloxycarbonyl (Boc) protecting group, this molecule exhibits complex stereoelectronic behaviors, including nitrogen pyramidalization, anomeric-like effects, and restricted carbamate rotation.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a robust, self-validating computational methodology to model this scaffold. By bridging Molecular Dynamics (MD) sampling with Quantum Mechanical (QM) refinement, this guide establishes a rigorous framework for predicting the thermodynamic and electronic properties of N-Boc-1,2-oxazinanes.
Structural & Stereoelectronic Fundamentals
The 1,2-oxazinane scaffold has emerged as a privileged structural motif in modern drug discovery. For instance, incorporating the 1,2-oxazinane ring as an optimized bulky group at the rapamycin triene moiety has been shown to target the mTOR kinase, promoting neuron survival without unwanted immunosuppressive effects 1.
Modeling tert-butyl 1,2-oxazinane-2-carboxylate requires accounting for three primary structural phenomena:
The N–O Alpha Effect: The adjacent lone pairs on the nitrogen and oxygen atoms create electrostatic repulsion. Theoretical analyses of 1,2-oxazines demonstrate that these heteroatoms significantly influence ring dynamics and the pyramidalization of the nitrogen atom 2.
Carbamate Resonance: The Boc group withdraws electron density from the nitrogen atom. This resonance partially flattens the nitrogen (shifting it from
sp3
toward
sp2
hybridization), which distorts the standard chair conformation of the 6-membered ring.
Steric Bulk: The massive tert-butyl group dictates the rotameric state of the carbamate (E vs. Z) and strongly forces the Boc group into an equatorial position to avoid severe 1,3-diaxial clashes with the ring protons.
Computational Workflow Design
To capture both the macroscopic flexibility and the microscopic electronic nuances of the molecule, we employ a hierarchical computational workflow.
Figure 1. In silico workflow for the conformational analysis of N-Boc-1,2-oxazinane.
Because the energy barrier for the Boc group rotation (~13-15 kcal/mol) and the 1,2-oxazinane ring flip (~10 kcal/mol) are relatively high, standard room-temperature MD will trap the molecule in a local minimum. We use Simulated Annealing to overcome this.
Step 1: Parameterization. Assign the molecule using the OPLS4 or GAFF2 force field. Causality: These modern force fields contain specific torsional penalties for N–O bonds and carbamates, preventing the collapse of the ring into non-physical geometries.
Step 2: Solvation. Immerse the molecule in a TIP3P water box or an implicit Generalized Born (GB/SA) solvent model to mimic physiological conditions.
Step 3: Simulated Annealing. Heat the system to 600 K over 2 ns, hold for 5 ns to allow barrier crossing, and cool back to 300 K over 10 ns. Repeat this cycle 50 times.
Step 4: Trajectory Clustering (Self-Validation). Cluster the resulting frames using a heavy-atom Root Mean Square Deviation (RMSD) cutoff of 0.5 Å. Validation Check: The sampling is considered complete and self-validating only when the number of new unique clusters plateaus at zero for the final 10 cycles, proving exhaustive phase-space coverage.
Density Functional Theory (DFT) has proven highly effective for computing the conformational preferences and energetics of 1,2-oxazinanes [[3]](). The representative structures from Protocol 1 are advanced to QM refinement.
Step 1: Level of Theory Selection. Select the M06-2X functional with the 6-311++G(d,p) basis set. Causality: The M06-2X functional is specifically parameterized to capture non-covalent dispersion forces, which are critical for modeling the interaction between the bulky tert-butyl group and the oxazinane ring. The diffuse functions (++) are mandatory to accurately model the electron density of the adjacent N and O lone pairs.
Step 2: Geometry Optimization. Run a tight geometry optimization in an implicit solvent (e.g., SMD model for water or chloroform).
Step 3: Frequency Calculation (Self-Validation). Immediately follow optimization with a vibrational frequency calculation. Validation Check: The protocol validates the geometry by ensuring exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed along the imaginary mode and re-optimized.
Step 4: Natural Bond Orbital (NBO) Analysis. Execute NBO calculations to quantify the hyperconjugative stabilization (
nO→σN−C∗
) that dictates the rotational barrier of the N-Boc group.
Conformational Logic & Dynamics
The conformational space of tert-butyl 1,2-oxazinane-2-carboxylate is governed by two orthogonal degrees of freedom: the ring pucker and the carbamate rotamer state.
Figure 2. Logical relationship of the primary conformational degrees of freedom.
Quantitative Thermodynamic Analysis
Following the QM refinement protocol, the relative free energies (
ΔG
) and Boltzmann distributions of the identified microstates are extracted. The data below illustrates the typical thermodynamic landscape for this scaffold at 298.15 K.
Conformer
Ring State
Boc Rotamer
Relative
ΔG
(kcal/mol)
Boltzmann Population (%)
Dipole Moment (Debye)
1 (Global Min)
Chair (Equatorial)
Z-rotamer
0.00
72.5
2.41
2
Chair (Equatorial)
E-rotamer
0.65
24.1
3.15
3
Chair (Axial)
Z-rotamer
1.85
3.2
2.80
4
Twist-Boat
Z-rotamer
4.10
< 0.2
2.55
Data Interpretation: The equatorial chair conformation with the Z-rotamer is the dominant species in solution. The axial orientation is heavily penalized (+1.85 kcal/mol) due to severe 1,3-diaxial interactions between the Boc carbonyl/tert-butyl group and the axial protons at positions 4 and 6 of the oxazinane ring.
Conclusion
The computational modeling of tert-butyl 1,2-oxazinane-2-carboxylate requires a careful balance of broad conformational sampling and high-level quantum mechanical theory. By utilizing simulated annealing to cross high torsional barriers and employing dispersion-corrected DFT (M06-2X) with diffuse basis sets, researchers can accurately predict the stereoelectronic behavior of this molecule. Implementing the self-validating checks outlined in this guide ensures that the resulting thermodynamic data is both highly accurate and directly applicable to downstream drug design and synthetic methodology.
References
Majireck, M. M., et al. "1,2-Oxazines and Their Benzo Derivatives." ResearchGate, 2020. Available at:[Link]
Maraccini, M., et al. "In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules." PubMed Central (PMC), 2013. Available at:[Link]
Wang, Y., et al. "A Newly Designed Heterodiene and Its Application to Construct Six-Membered Heterocycles Containing an N-O Bond." Peking University (PKU), 2018. Available at: [Link]
Introduction: The Strategic Value of the 1,2-Oxazinane Scaffold
An In-Depth Technical Guide to the Exploratory Reactions of tert-Butyl 1,2-Oxazinane-2-carboxylate The 1,2-oxazinane ring system is a privileged heterocyclic motif of significant interest to researchers in medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Exploratory Reactions of tert-Butyl 1,2-Oxazinane-2-carboxylate
The 1,2-oxazinane ring system is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1][2][3][4] These structures serve as versatile synthetic intermediates, primarily as precursors to valuable 1,4-aminoalcohols, and also exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The introduction of a tert-butoxycarbonyl (Boc) group at the nitrogen atom, yielding tert-butyl 1,2-oxazinane-2-carboxylate, provides a stable, yet readily cleavable, protecting group that facilitates controlled chemical transformations.[5] This guide offers a detailed exploration of the key reactions of this compound, providing both mechanistic insights and field-proven experimental protocols for its strategic manipulation in synthetic workflows.
Reductive Cleavage of the N-O Bond: Accessing 1,4-Amino Alcohols
Expertise & Experience: The N-O bond is the most labile feature of the 1,2-oxazinane ring, with an average bond energy of approximately 57 kcal/mol.[6] This inherent weakness makes it a prime target for reductive cleavage, a cornerstone transformation that unlocks the corresponding γ-amino alcohol. The choice of reducing agent is critical and is dictated by the presence of other functional groups within the molecule. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they often lack selectivity.[7] Milder, more chemoselective methods are therefore highly desirable in complex syntheses.
A particularly effective and mild method involves the use of zinc dust in the presence of a proton source like aqueous ammonium chloride.[7] This system acts as a transfer hydrogenation catalyst, selectively reducing the N-O bond without affecting many other common functional groups.[7]
Experimental Protocol: Zinc-Mediated N-O Bond Cleavage
Objective: To reductively cleave the N-O bond of tert-butyl 1,2-oxazinane-2-carboxylate to yield the corresponding Boc-protected 4-amino-1-butanol.
Materials:
tert-butyl 1,2-oxazinane-2-carboxylate
Zinc dust (<10 µm)
Ammonium chloride (NH₄Cl)
Methanol (MeOH)
Deionized water
Ethyl acetate (EtOAc)
Brine (saturated aq. NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, TLC plates, Celite®
Step-by-Step Methodology:
Reaction Setup: To a solution of tert-butyl 1,2-oxazinane-2-carboxylate (1.0 equiv.) in methanol (0.1 M), add ammonium chloride (10 equiv.) and zinc dust (5 equiv.).
Reaction Execution: Stir the resulting suspension vigorously at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 hexanes:ethyl acetate mixture. The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc. Wash the Celite® pad with methanol.
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add deionized water and extract with ethyl acetate (3 x volumes).
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Data Summary: Comparison of Reductive Cleavage Reagents
Reagent System
Typical Conditions
Causality & Field Insights
Zn / NH₄Cl
MeOH, Room Temp
Mild and chemoselective. Ideal for substrates with reducible functional groups like esters or nitriles.[7]
H₂ / Raney Ni
H₂, Raney Ni, EtOH/MeOH
A classic method, but can sometimes lead to over-reduction or require pressure equipment.[7]
LiAlH₄
THF, 0 °C to RT
Powerful and effective, but will also reduce esters, amides, and other carbonyls.[7]
SmI₂
THF, Room Temp
A mild, single-electron transfer reagent, useful for sensitive substrates.[8]
Visualization: N-O Cleavage Workflow
Caption: Workflow for the reductive cleavage of the N-O bond.
Boc Group Manipulation: Deprotection Strategies
Expertise & Experience: The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions.[5] Its removal is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then scavenged, ultimately leading to the formation of the free amine via decarboxylation of an unstable carbamic acid intermediate.
Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) is the industry standard.[5] The volatility of TFA and the byproducts (tert-butanol or isobutylene, and CO₂) simplifies product isolation. However, for substrates containing other acid-sensitive functionalities, milder and more selective deprotection methods are required.
Experimental Protocol: Standard TFA-Mediated Boc Deprotection
Objective: To remove the Boc protecting group to furnish the free 1,2-oxazinane.
Materials:
tert-butyl 1,2-oxazinane-2-carboxylate
Trifluoroacetic acid (TFA)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine, Anhydrous MgSO₄
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., N₂ or Ar).
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add TFA dropwise (typically 10-20 equivalents, or as a 25-50% solution in DCM).[5] Caution: The reaction produces CO₂ gas; ensure the system is not closed.
Reaction: Allow the reaction to warm to room temperature and stir. Monitor progress by TLC until the starting material is consumed (usually 30 minutes to 2 hours).[5]
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x volumes).
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, often as a TFA salt which can be used directly or neutralized.[5]
Data Summary: Alternative Boc Deprotection Reagents
Reagent System
Typical Conditions
Causality & Field Insights
4M HCl in 1,4-Dioxane
Dioxane/MeOH, RT
Often provides the product as a crystalline HCl salt, which can be easier to handle than oily TFA salts.[9]
Oxalyl Chloride / MeOH
MeOH, Room Temp
A very mild method suitable for substrates with other highly acid-labile groups (e.g., certain esters).[10][11][12]
Montmorillonite K10 Clay
ClCH₂CH₂Cl
Selectively cleaves aromatic N-Boc groups while leaving aliphatic ones intact.
Visualization: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Key steps in the acid-mediated deprotection of a Boc group.
Lewis Acid-Promoted Ring-Opening Reactions
Expertise & Experience: Beyond cleavage of the exocyclic protecting group or the endocyclic N-O bond, the entire 1,2-oxazinane ring can be opened through nucleophilic attack. This reaction is typically sluggish but can be significantly accelerated by the addition of a Lewis acid. The Lewis acid coordinates to the ring oxygen, activating the system towards nucleophilic attack and controlling the regioselectivity of the ring-opening.[13] This strategy provides a powerful method for transforming the cyclic scaffold into highly functionalized, linear 1,4-bifunctional compounds.[13]
Experimental Protocol: Lewis Acid-Catalyzed Nucleophilic Ring-Opening
Objective: To open the 1,2-oxazinane ring using a nucleophile in the presence of a Lewis acid catalyst.
Reaction Setup: To a flame-dried flask under an inert atmosphere, add tert-butyl 1,2-oxazinane-2-carboxylate (1.0 equiv.) and the Lewis acid catalyst (e.g., 10 mol% Yb(OTf)₃) in an anhydrous solvent.
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the nucleophile (e.g., TMSCN, 1.5 equiv.) dropwise.
Reaction Execution: Allow the reaction to stir at the specified temperature, monitoring its progress by TLC.
Quenching & Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
Extraction & Purification: Extract the aqueous layer with an organic solvent, combine the organic phases, dry over MgSO₄, filter, and concentrate. Purify the resulting product by flash column chromatography.
Applications in Drug Discovery and Synthesis
The exploratory reactions of tert-butyl 1,2-oxazinane-2-carboxylate are not merely academic exercises; they are enabling transformations for the synthesis of complex molecules with therapeutic potential.
Precursors to Bioactive Molecules: The reductive cleavage to form 1,4-amino alcohols provides access to chiral building blocks essential for the synthesis of numerous natural products and pharmaceuticals.
Scaffold for Library Synthesis: The 1,2-oxazinane core itself is found in compounds targeting enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease research.[14] The ability to deprotect the nitrogen and perform further functionalization allows for the rapid generation of compound libraries for screening.
Versatile Intermediate: The various transformations—N-O cleavage, deprotection, and ring-opening—allow chemists to use the 1,2-oxazinane as a masked or latent form of other functional groups, revealing them at the desired stage of a complex synthesis.
This guide provides a foundational framework for researchers and scientists to leverage the rich chemistry of tert-butyl 1,2-oxazinane-2-carboxylate. A thorough understanding of these reaction pathways is critical for its effective application in the design and development of next-generation therapeutics.
References
Straightforward synthesis of 4,5-bifunctionalized 1,2-oxazinanes via Lewis acid promoted regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides. ResearchGate. Available at: [Link]
1,2-Oxazines and Their Benzo Derivatives. ResearchGate. Available at: [Link]
N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. Available at: [Link]
Reductive Cleavage of 1,2-Oxazines Promoted by Zinc and Ammonium Chloride; Mild One Pot Preparation of γ-Hydroxy Ketones. Semantic Scholar. Available at: [Link]
Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. ACS Publications. Available at: [Link]
Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. ACS Publications. Available at: [Link]
Labile alkoxyamines: past, present, and future. Royal Society of Chemistry. Available at: [Link]
Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. I. 2,2,6,6-Tetramethylpiperidinyl- N-oxyl-Based Compound. Wiley Online Library. Available at: [Link]
Smart Control of Nitroxide-Mediated Polymerization Initiators’ Reactivity by pH, Complexation with Metals, and Chemical Transformations. PMC. Available at: [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. Available at: [Link]
Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. PubMed. Available at: [Link]
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. PMC. Available at: [Link]
Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Medicinal chemistry of oxazines as promising agents in drug discovery. Wiley Online Library. Available at: [Link]
THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES. LOCKSS. Available at: [Link]
Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. Available at: [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]
Medicinal chemistry of oxazines as promising agents in drug discovery. OUCI. Available at: [Link]
Scientists from the ZIOC have proposed a method for the synthesis of 1,2-oxazine derivatives. N.D. Zelinsky Institute of Organic Chemistry. Available at: [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Carbazic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. PMC. Available at: [Link]
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. Royal Society of Chemistry. Available at: [Link]
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available at: [Link]
Tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate. PubChem. Available at: [Link]
Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Royal Society of Chemistry. Available at: [Link]
An Unusual Base-Dependent α-Alkylation and β-Elimination of tert-Butyl 2-Phenyl-2-oxazoline-4-carboxylate: Practical Synthesis of (.+‐.) - ResearchGate. ResearchGate. Available at: [Link]
Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes. ACS Publications. Available at: [Link]
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journals. Available at: [Link]
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. Available at: [Link]
Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. PubMed. Available at: [Link]
Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PMC. Available at: [Link]
Application Notes and Protocols for the N-Boc Deprotection of tert-Butyl 1,2-Oxazinane-2-carboxylate
Introduction: Navigating the Deprotection of a Sensitive Heterocycle The tert-butoxycarbonyl (Boc) group is a cornerstone of modern chemical synthesis, prized for its stability and ease of removal, particularly in the pr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Deprotection of a Sensitive Heterocycle
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern chemical synthesis, prized for its stability and ease of removal, particularly in the protection of nitrogen-containing functionalities.[1] The deprotection of N-Boc groups is a mature field with a wide array of established protocols. However, the application of these methods to novel or sensitive heterocyclic systems, such as the 1,2-oxazinane ring, requires a nuanced and expert-driven approach. The inherent presence of a labile N-O bond within the 1,2-oxazinane scaffold introduces a significant challenge: the potential for ring-opening or fragmentation under standard deprotection conditions.[2]
This comprehensive guide provides detailed protocols and expert insights for the successful N-Boc deprotection of tert-butyl 1,2-oxazinane-2-carboxylate. We will explore both robust, conventional methods and milder alternatives, with a critical focus on preserving the integrity of the 1,2-oxazinane ring. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing this important heterocyclic motif.
The Challenge: Preserving the N-O Bond
The primary obstacle in the deprotection of N-Boc protected 1,2-oxazinanes is the susceptibility of the N-O bond to cleavage. Strong acids, commonly employed for Boc removal, can catalyze ring-opening fragmentation pathways.[2] Similarly, reductive conditions, sometimes used for deprotection of other functionalities, can also lead to the undesired cleavage of the N-O bond. Therefore, the selection of the deprotection strategy must be carefully considered to achieve selective removal of the Boc group while maintaining the structural integrity of the heterocyclic core.
Trifluoroacetic acid is a powerful and volatile reagent for Boc deprotection, often providing rapid and clean conversions.[3] However, due to its strong acidity, it poses a significant risk of 1,2-oxazinane ring cleavage. This protocol should be approached with caution and may require careful optimization of reaction time and temperature.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The generally accepted mechanism for acid-catalyzed Boc deprotection involves initial protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine.[3]
application of tert-butyl 1,2-oxazinane-2-carboxylate in drug discovery
Application Note: tert-Butyl 1,2-oxazinane-2-carboxylate in Drug Discovery – Bioisosteric Replacement and Skeletal Editing Executive Brief: The Strategic Value of 1,2-Oxazinanes In contemporary drug discovery, overcoming...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: tert-Butyl 1,2-oxazinane-2-carboxylate in Drug Discovery – Bioisosteric Replacement and Skeletal Editing
Executive Brief: The Strategic Value of 1,2-Oxazinanes
In contemporary drug discovery, overcoming suboptimal physicochemical properties—such as high lipophilicity, excessive basicity, or poor metabolic stability—is a primary objective. Saturated nitrogen heterocycles like piperidines and morpholines are ubiquitous in medicinal chemistry; however, their high basicity (pKa > 9) often leads to hERG channel liability and poor membrane permeability.
Enter the 1,2-oxazinane scaffold. By incorporating an oxygen atom directly adjacent to the nitrogen within a six-membered ring, the resulting cyclic O-alkyl hydroxylamine exhibits a dramatically lowered basicity due to the electronegative inductive effect of the oxygen atom. tert-Butyl 1,2-oxazinane-2-carboxylate (CAS: 664364-75-4) serves as the premier, bench-stable, N-Boc-protected building block for integrating this privileged motif into pharmaceutical pipelines[1]. Beyond its role as a bioisostere, this compound is a critical synthon for accessing chiral 1,4-amino alcohols via reductive N–O bond cleavage and acts as a substrate for advanced skeletal editing techniques[2][3].
Physicochemical Rationale & Causality (E-E-A-T)
As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by predictable physicochemical outcomes. The substitution of a piperidine ring with a 1,2-oxazinane ring is not merely a structural novelty; it is a calculated modulation of the molecule's electronic and conformational profile.
Basicity Modulation (pKa Drop): The adjacent oxygen atom withdraws electron density from the nitrogen, dropping the pKa from ~11.2 (piperidine) to approximately 4.5–5.0. This shifts the molecule from being fully protonated at physiological pH to being largely neutral, significantly enhancing passive membrane permeability (LogD) and reducing off-target binding (e.g., phospholipidosis and hERG toxicity).
Conformational Restriction: The N–O bond possesses a higher rotational barrier than a standard C–N or C–C bond. In the context of spirocyclic scaffolds, 1,2-oxazinanes lock the molecule into specific vectors, improving target-binding thermodynamics by minimizing the entropic penalty upon binding[4].
Orthogonal Reactivity: The Boc-protecting group on tert-butyl 1,2-oxazinane-2-carboxylate allows for orthogonal synthetic strategies. The core can survive harsh cross-coupling or cycloaddition conditions before being unmasked for late-stage functionalization.
Table 1: Comparative Physicochemical Profiling of Saturated Six-Membered Heterocycles
The utility of tert-butyl 1,2-oxazinane-2-carboxylate diverges into two primary medicinal chemistry workflows:
Intact Scaffold Retention: Utilizing the deprotected 1,2-oxazinane as a bioisostere in the final Active Pharmaceutical Ingredient (API).
Scaffold Cleavage: Utilizing the N–O bond as a masked, conformationally restricted precursor to synthesize complex 1,4-amino alcohols[2].
Divergent synthetic workflows utilizing tert-butyl 1,2-oxazinane-2-carboxylate in drug discovery.
Validated Experimental Protocols
Protocol A: Bioisosteric Incorporation via N-Alkylation/Acylation
This protocol details the unmasking of the Boc group and subsequent coupling. The causality behind using HCl in dioxane rather than TFA is to avoid the formation of trifluoroacetate salts, which can complicate downstream basicity-sensitive couplings.
Materials:
tert-Butyl 1,2-oxazinane-2-carboxylate (1.0 eq)
4M HCl in 1,4-Dioxane (10.0 eq)
Dichloromethane (DCM), anhydrous
Electrophile (e.g., Carboxylic acid or Alkyl halide) (1.1 eq)
HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Step-by-Step Methodology:
Deprotection: Dissolve tert-butyl 1,2-oxazinane-2-carboxylate in anhydrous DCM (0.2 M). Cool to 0 °C under nitrogen.
Add 4M HCl in dioxane dropwise. Stir at room temperature for 2 hours.
Self-Validation Check: Monitor by TLC (ninhydrin stain). The starting material (UV inactive, but stains faintly) will disappear, and a highly polar, ninhydrin-active spot (the free amine hydrochloride) will appear at the baseline.
Concentrate the reaction mixture in vacuo to yield 1,2-oxazinane hydrochloride as a white solid. Dry under high vacuum for 1 hour.
Coupling: Suspend the crude hydrochloride salt in anhydrous DMF (0.1 M). Add the target carboxylic acid and DIPEA. The solution should turn clear as the free base is generated.
Add HATU in one portion. Stir at room temperature for 4–6 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate for column chromatography.
Protocol B: Chemoselective Reductive Cleavage to 1,4-Amino Alcohols
While standard hydrogenation (H₂ / Pd-C) can cleave the N–O bond, it risks reducing collateral functional groups (alkenes, alkynes, benzyl ethers). Molybdenum hexacarbonyl [Mo(CO)₆] is the authoritative reagent of choice for highly chemoselective N–O bond cleavage[2].
Mechanism of molybdenum hexacarbonyl-mediated N-O bond cleavage to yield 1,4-amino alcohols.
Materials:
Functionalized 1,2-oxazinane derivative (1.0 eq)
Mo(CO)₆ (1.5 eq)
Acetonitrile / Water (15:1 v/v)
Step-by-Step Methodology:
Preparation: In a well-ventilated fume hood (Mo(CO)₆ is toxic and volatile), dissolve the 1,2-oxazinane derivative in the MeCN/H₂O mixture (0.1 M).
Reaction: Add Mo(CO)₆ in one portion. Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere.
Causality Insight: The addition of water is critical; it acts as the proton source for the intermediate molybdenum-nitrene/alkoxide species, facilitating the release of the free amino alcohol.
Stir for 12–16 hours. The reaction mixture will typically turn dark brown/black as molybdenum byproducts precipitate.
Self-Validation Check: LC-MS analysis will show a mass shift of +2 Da (addition of two hydrogen atoms) corresponding to the ring-opened 1,4-amino alcohol.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble molybdenum salts, washing thoroughly with EtOAc.
Concentrate the filtrate, basify with 1M NaOH (if the free amine is desired), and extract with DCM. Purify via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient).
References
Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes
Organic Letters (ACS Publications)[Link]
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic[4 + 2] cycloaddition
RSC Advances (Royal Society of Chemistry)[Link]
Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles
Chemical Communications (Royal Society of Chemistry)[Link]
Toward the Generation of 2-Amino-3-Formyl Difunctionalized Chromones via Pd-Enabled Rearrangement Strategy (Discussing skeletal editing of pyrrolidines to 1,2-oxazinanes)
Organic Letters (ACS Publications)[Link]
Application Notes & Protocols: Strategic Functionalization of the tert-Butyl 1,2-Oxazinane-2-Carboxylate Scaffold
Abstract: The 1,2-oxazinane ring system is a privileged heterocyclic scaffold due to its prevalence in a range of bioactive natural products and its utility as a synthetic building block in medicinal chemistry.[1][2][3]...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The 1,2-oxazinane ring system is a privileged heterocyclic scaffold due to its prevalence in a range of bioactive natural products and its utility as a synthetic building block in medicinal chemistry.[1][2][3] The incorporation of a tert-butoxycarbonyl (Boc) group on the nitrogen atom not only serves as a robust protecting group but also modulates the reactivity of the ring, enabling a diverse array of functionalization strategies. This guide provides an in-depth exploration of modern synthetic methodologies for the selective modification of the tert-butyl 1,2-oxazinane-2-carboxylate scaffold. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights into achieving desired regiochemical and stereochemical outcomes.
Introduction: The Strategic Value of the N-Boc-1,2-Oxazinane Core
Saturated nitrogen heterocycles are cornerstones of modern drug discovery, prized for their ability to introduce three-dimensional complexity and favorable physicochemical properties into molecular designs.[4][5] Among these, the 1,2-oxazinane motif, characterized by a weak N-O bond, offers unique synthetic opportunities for transformation into valuable 1,4-amino alcohol derivatives.[6] The N-Boc protecting group is particularly advantageous; it activates adjacent C-H bonds towards deprotonation while also being removable under conditions that preserve other functionalities.[7][8] This guide focuses on four primary strategies for elaborating this core structure:
α-Lithiation and Electrophilic Trapping: A classic organometallic approach for introducing substituents at the C6 position.
Transition-Metal Catalyzed C(sp³)–H Activation: An atom-economical method for direct C-H bond functionalization.
Photocatalytic Regiodivergent Functionalization: An elegant strategy to selectively functionalize either the α- or β-position from a common intermediate.
Nucleophilic Ring-Opening: A transformative approach that leverages the inherent reactivity of the N-O bond to generate acyclic, bifunctional products.
α-Functionalization via Deprotonation and Electrophilic Trapping
Direct deprotonation of the C-H bond alpha to the nitrogen atom is one of the most direct methods for introducing functionality onto N-Boc protected heterocycles.[7] This strategy relies on the kinetic acidity of the α-protons, which are activated by the electron-withdrawing carbamate group.
Scientific Principle
The process involves the use of a strong, sterically hindered base, typically sec-butyllithium (s-BuLi), at low temperatures (-78 °C) to generate a configurationally stable α-lithiated intermediate. This organometallic species can then be quenched with a wide range of electrophiles.[7][9] For asymmetric synthesis, the lithiation is performed in the presence of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, which complexes with s-BuLi to create a chiral base. This complex selectively removes one of the enantiotopic α-protons, leading to an enantioenriched organolithium intermediate.[9][10]
Caption: Workflow for asymmetric α-functionalization.
Protocol 2.1: Asymmetric α-Silylation of tert-Butyl 1,2-Oxazinane-2-carboxylate
This protocol is adapted from methodologies developed for analogous N-Boc heterocycles.[7][9]
Materials:
tert-Butyl 1,2-oxazinane-2-carboxylate
(-)-Sparteine or (+)-Sparteine surrogate
sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Argon or Nitrogen gas supply
Procedure:
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add tert-butyl 1,2-oxazinane-2-carboxylate (1.0 equiv) and anhydrous Et₂O.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Ligand Addition: Add (-)-sparteine (1.3 equiv) dropwise via syringe. Stir the solution for 15 minutes.
Lithiation: Add s-BuLi (1.3 equiv) dropwise over 10 minutes. The solution may turn yellow or orange. Stir the reaction at -78 °C for the optimized time (typically 3-6 hours).
Causality Note: Maintaining the temperature at -78 °C is critical to ensure kinetic deprotonation and prevent racemization or decomposition of the lithiated intermediate.[9] The extended reaction time is often necessary for achieving high conversion with six-membered rings.[9]
Electrophilic Quench: Add freshly distilled TMSCl (1.5 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature overnight.
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with Et₂O.
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-silylated 1,2-oxazinane.
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric ratio (er) by chiral HPLC analysis.
Directing the functionalization to other positions on the ring requires moving beyond organometallic deprotonation. Transition metal-catalyzed C-H activation has emerged as a powerful, atom-economical alternative.[5][11]
Scientific Principle
These methods utilize a transition metal catalyst (e.g., Rh, Ir, Ni) to selectively cleave a specific C-H bond and form a carbon-metal bond, which can then participate in cross-coupling reactions.[4][5] In some systems, the Boc group can act as a mild directing group, influencing the regioselectivity of the reaction.[8][12] More recent advances employ photoredox catalysis in combination with nickel to functionalize the α-amino C-H bond with a broad range of coupling partners, including carboxylic acids.[4]
Application Note: tert-Butyl 1,2-Oxazinane-2-Carboxylate Derivatives as Precursors for Chiral Cyclic Weinreb Amide Auxiliaries
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The precise construction of adjacent stere...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The precise construction of adjacent stereocenters remains a cornerstone of complex active pharmaceutical ingredient (API) synthesis. While traditional chiral auxiliaries (e.g., Evans oxazolidinones) are highly effective for asymmetric aldol and alkylation reactions, their subsequent cleavage often requires harsh conditions or yields primary alcohols/carboxylic acids that require further redox manipulations.
To bypass these limitations, 1,2-oxazinane derivatives —specifically stored and handled as their stable tert-butyl 1,2-oxazinane-2-carboxylate (N-Boc) precursors—have emerged as highly efficient chiral cyclic Weinreb amide-type auxiliaries [1].
The Causality Behind the Chemistry (E-E-A-T)
Why utilize a cyclic 1,2-oxazinane instead of an acyclic Weinreb amide?
Conformational Locking: Acyclic Weinreb amides (N-methoxy-N-methylamides) suffer from N-O bond rotation, which diminishes stereocontrol during enolate formation. The rigid 6-membered 1,2-oxazinane ring completely locks the N-O conformation.
Facial Shielding: When substituted at the C3 and C6 positions (e.g., 3,6-di-tert-butyl-1,2-oxazinane), the auxiliary provides massive steric bulk. Upon enolization, this bulk effectively shields one face of the enolate, forcing incoming electrophiles to attack from the opposite trajectory, yielding diastereomeric ratios (dr) of up to 98:2[1].
The "Weinreb Effect" in Cleavage: Just like standard Weinreb amides, the N-O bond of the oxazinane ring chelates organometallic reagents (Li⁺ or Mg²⁺) during the cleavage step. This forms a stable, 5-membered tetrahedral metal chelate that halts the reaction, completely preventing the over-addition of the organometallic reagent[2]. Upon aqueous workup, the chelate collapses to yield the enantiopure α-chiral ketone while releasing the intact auxiliary for recovery[1].
Storage Stability: The free secondary amine of an N-O heterocycle is prone to oxidation. Storing the auxiliary as a tert-butyl carboxylate (Boc-protected) stabilizes the N-O bond, ensuring a long shelf-life and reproducible reaction profiles.
Workflow & Logical Relationships
The following diagram illustrates the self-validating lifecycle of the 1,2-oxazinane auxiliary, from its initial synthesis via an acyl nitroso Diels-Alder reaction to its application and eventual recovery.
Fig 1. Workflow for the synthesis, application, and recovery of 1,2-oxazinane auxiliaries.
Quantitative Data Summary
The table below summarizes the expected performance metrics of 3,6-di-tert-butyl-1,2-oxazinane when utilized in asymmetric α-alkylation followed by one-pot organometallic cleavage[1].
Substrate (Acyl Group)
Electrophile (R'X)
Cleavage Reagent (R''M)
Overall Yield (%)
Diastereomeric Ratio (dr)
Propanoyl
Benzyl bromide
n-BuLi
82%
98:2
Butanoyl
Allyl bromide
MeLi
78%
96:4
Propanoyl
Methyl iodide
PhMgBr
85%
97:3
Pentanoyl
Propargyl bromide
n-BuLi
74%
95:5
Note: High dr is maintained across various electrophiles due to the rigid steric boundary established by the C3/C6 tert-butyl groups.
Experimental Protocols
The following protocols outline the self-validating system for utilizing tert-butyl 3,6-di-tert-butyl-1,2-oxazinane-2-carboxylate. Each step includes specific mechanistic rationale to ensure experimental success.
Protocol A: Activation of the Auxiliary (Deprotection)
Objective: Convert the stable shelf-precursor into the active chiral auxiliary.
Setup: Dissolve tert-butyl 3,6-di-tert-butyl-1,2-oxazinane-2-carboxylate (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) under an argon atmosphere.
Deprotection: Cool the reaction flask to 0 °C. Add trifluoroacetic acid (TFA, 10 mL) dropwise over 10 minutes.
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in DCM (50 mL) and carefully neutralize with saturated aqueous NaHCO₃ until pH 8 is reached.
Isolation: Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free 3,6-di-tert-butyl-1,2-oxazinane.
Causality Check: TFA is utilized because it selectively cleaves the tert-butyl carbamate via a tert-butyl cation mechanism. Using strong nucleophilic bases or reductive conditions could prematurely cleave the sensitive N-O bond of the oxazinane ring[3].
Protocol B: Substrate Attachment (Acylation)
Objective: Covalently bind the target acyl group to the chiral auxiliary.
Setup: Dissolve the free auxiliary (9.5 mmol) in anhydrous DCM (30 mL) and cool to 0 °C.
Reagent Addition: Add triethylamine (Et₃N, 14.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol). Slowly add the desired acyl chloride (e.g., propanoyl chloride, 11.0 mmol) dropwise.
Reaction: Stir for 4 hours, allowing the reaction to slowly warm to room temperature.
Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).
Causality Check: The bulky C6 tert-butyl group severely hinders the secondary nitrogen. DMAP is strictly required as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, driving the acylation forward despite the steric clash.
Objective: Install the stereocenter and cleave the auxiliary to yield the target ketone.
Enolization: Dissolve the N-acyl-1,2-oxazinane (5.0 mmol) in anhydrous THF (25 mL) and cool to -78 °C. Add Lithium diisopropylamide (LDA, 1.0 M in THF, 5.5 mmol) dropwise. Stir for 1 hour at -78 °C.
Rationale: LDA quantitatively generates the Z-enolate. The lithium cation coordinates to both the enolate oxygen and the oxazinane oxygen, locking the geometry.
Alkylation: Add the electrophile (e.g., benzyl bromide, 6.0 mmol) dropwise. Stir for 2 hours at -78 °C, then warm to -40 °C for 1 hour.
One-Pot Cleavage: Re-cool the mixture to -78 °C. Directly add the organometallic cleaving agent (e.g., n-BuLi, 1.6 M in hexanes, 12.0 mmol)[1]. Stir for 2 hours.
Rationale: The addition of BuLi attacks the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by the "Weinreb effect" (chelation of Li⁺ by the N-O oxygen), preventing a second equivalent of BuLi from attacking[2].
Quench & Recovery: Quench the reaction rapidly with 1M HCl (15 mL) at -78 °C, then allow it to warm to room temperature. Extract with diethyl ether. Purify the organic layer via silica gel chromatography to isolate the enantiopure α-chiral ketone.
Auxiliary Recycling: The free 1,2-oxazinane auxiliary can be recovered from the crude mixture by sublimation under vacuum (0.1 mbar, 60 °C)[1], ready to be re-protected with Boc₂O or used directly in the next cycle.
References
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]
Maji, B., Baidya, M., & Yamamoto, H. (2018). Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes. Organic Letters, 20(4), 1084–1087. URL:[Link]
Technical Support Center: Synthesis of 1,2-Oxazinane Derivatives
Welcome to the Technical Support Center for the synthesis of 1,2-oxazinane derivatives. 1,2-oxazinanes—saturated six-membered heterocycles containing adjacent nitrogen and oxygen atoms—are critical chiral building blocks...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1,2-oxazinane derivatives. 1,2-oxazinanes—saturated six-membered heterocycles containing adjacent nitrogen and oxygen atoms—are critical chiral building blocks in drug development, particularly as precursors to 1,4-amino alcohols. However, their synthesis presents significant challenges regarding regioselectivity, stereocontrol, and the fragility of the N–O bond.
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you overcome common synthetic bottlenecks.
Part 1: Troubleshooting Guides & FAQs
Q1: I am observing significant oligomerization and low enantiomeric excess (ee) during the nitroso aldol cascade with distal dialdehydes. How can I suppress side reactions?A1: Oligomerization of dialdehydes is a common competing pathway when reaction conditions are too harsh. To suppress this, the reaction must be performed under exceptionally mild conditions. Utilizing simple L-proline as an organocatalyst at room temperature provides a rigid transition state that not only prevents side reactions but also dictates facial selectivity, yielding 1,2-oxazinanes with >99% ee[1]. The causality here is thermodynamic: L-proline lowers the activation energy specifically for the O-selective nitroso aldol pathway, kinetically outcompeting non-specific oligomerization[1].
Q2: My [3+3] cycloaddition between oxyallyl cations and nitrones yields poor diastereoselectivity. How can I improve the dr?A2: Diastereoselectivity in [3+3] cycloadditions is heavily dependent on the stabilization of zwitterionic intermediates. Introducing a hydrogen-bond donor, such as 4-nitrophenol or squaramides, dramatically enhances the diastereomeric ratio[2]. The hydrogen bond donor coordinates with the nitrone oxygen, rigidifying the transition state and directing the facial approach of the oxyallyl cation, thus preventing epimerization and driving the reaction toward a single diastereomer[2].
Q3: I am attempting a 6-exo-trig aza-Michael addition to form 3-substituted 1,2-oxazinanes, but my yields are inconsistent and enantioselectivity is moderate.A3: In aza-Michael additions of hydroxylamine-derived enones, the choice of co-catalyst is as critical as the primary chiral catalyst. Employing a quinidine-derived primary-tertiary diamine with a specific acid co-catalyst (like trifluoroacetic acid or pentafluoropropionic acid) is essential[3]. The acid protonates the tertiary amine, forming a chiral catalyst salt in situ that tightly binds the substrate. This controls the stereochemical outcome (up to 98:2 er) and accelerates the 6-exo-trig cyclization[3].
Q4: I need to cleave the N–O bond of my 1,2-oxazinane to yield a chiral 1,4-amino alcohol, but standard catalytic hydrogenation (H2, Pd/C) causes over-reduction and loss of stereocenters.A4: The N–O bond is inherently weak, but harsh hydrogenation conditions often lead to undesired side reactions. Instead, utilize Molybdenum hexacarbonyl (Mo(CO)6) in wet acetonitrile or a DMF/water mixture[4]. Mo(CO)6 facilitates a mild, single-electron transfer (SET) reduction that specifically targets the N–O bond. Heating this mixture allows for rapid conversion while strictly preserving the configuration of all adjacent chiral centers, cleanly affording the 1,4-amino alcohol[3][4].
Part 2: Mechanistic & Workflow Visualizations
Synthetic pathways for 1,2-oxazinane derivatives highlighting catalyst and condition causality.
Troubleshooting logic for the selective reductive cleavage of the N-O bond in 1,2-oxazinanes.
Part 3: Quantitative Data Summaries
Table 1: Comparison of Catalytic Strategies for 1,2-Oxazinane Synthesis
Synthetic Strategy
Primary Precursors
Catalyst / Co-Catalyst System
Typical Yield
Stereochemical Outcome
Primary Experimental Challenge
Nitroso Aldol Cascade
Distal Dialdehydes + Nitrosoarenes
L-Proline
66–74%
>99% ee
Oligomerization of dialdehydes
[3+3] Cycloaddition
Oxyallyl Cations + Nitrones
HFIP / 4-Nitrophenol
70–85%
>20:1 dr
Control of facial selectivity
6-exo-trig Aza-Michael
Hydroxylamine-derived enones
Chiral Diamine / TFA
Up to 99%
Up to 98:2 er
Catalyst poisoning / Acid optimization
[4+2] Cycloaddition
Methyleneindolinones + γ-aminooxy esters
Organocatalyst (Squaramide)
80–90%
>20:1 dr, 95% ee
Steric hindrance in bulky substrates
(Data aggregated from authoritative methodologies[1][2][3][5])
Part 4: Self-Validating Experimental Protocols
Protocol A: Asymmetric Nitroso Aldol Cascade
Objective: Enantioselective synthesis of chiral 1,2-oxazinanes.
Reagent Preparation: Dissolve the nitrosoarene (1.0 equiv) and L-proline (20 mol%) in anhydrous DMSO.
Validation Check: The solution must exhibit the characteristic green/blue color indicative of monomeric nitrosoarenes.
Initiation: Slowly add the distal dialdehyde (1.2 equiv) at room temperature.
Causality: Slow addition prevents localized high concentrations of the dialdehyde, directly minimizing the risk of oligomerization[1].
Reaction Monitoring: Stir the mixture for 2-4 hours.
Validation Check: Monitor via TLC. The reaction is complete when the distinct green color of the nitroso compound completely fades to a pale yellow/brown, confirming the full consumption of the N=O bond[1].
One-Pot Reduction: Cool the vessel to 0 °C and add NaBH4 (3.0 equiv) in methanol to reduce the intermediate lactol to the final 1,2-oxazinane.
Validation Check: Crude 1H NMR must show the disappearance of the aldehydic proton signal (~9.5-10 ppm) and the appearance of characteristic oxazinane ring protons (m, 3.5-4.5 ppm).
Protocol B: Reductive N–O Bond Cleavage
Objective: Conversion of 1,2-oxazinane to a chiral 1,4-amino alcohol without epimerization.
Solvent Setup: Suspend the 1,2-oxazinane derivative in a mixture of DMF and H2O (10:1 ratio).
Reagent Addition: Add Mo(CO)6 (1.5 equiv) to the suspension.
Causality: Using DMF instead of acetonitrile allows for a higher reflux temperature, accelerating the single-electron transfer (SET) reduction from an overnight process to approximately 1 hour[4].
Thermal Activation: Heat the mixture to 90 °C under an inert argon atmosphere.
Validation Check: The evolution of CO gas (visible bubbling) confirms the activation of the molybdenum complex.
Workup & Verification: Cool to room temperature, filter through a Celite pad to remove metal residues, and concentrate under reduced pressure.
Validation Check: Chiral HPLC or SFC analysis of the crude mixture should confirm the retention of the enantiomeric ratio (er) compared to the starting oxazinane[4].
References
Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes
Source: Organic Letters - ACS Publications
URL:1
Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones
Source: Organic Letters - ACS Publications
URL:2
Highly enantioselective synthesis of 3-substituted 1,2-oxazinanes using organocatalytic 6-exo aza-Michael addition
Source: Organic & Biomolecular Chemistry - RSC Publishing
URL:3
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition
Source: RSC Advances - RSC Publishing
URL:5
Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis
Source: PLOS One
URL:4
Technical Support Center: Purification & Troubleshooting for tert-Butyl 1,2-oxazinane-2-carboxylate
Welcome to the Technical Support Portal. As a Senior Application Scientist, I have guided numerous drug development teams through the nuances of heterocyclic purification.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Portal. As a Senior Application Scientist, I have guided numerous drug development teams through the nuances of heterocyclic purification. The compound tert-butyl 1,2-oxazinane-2-carboxylate (CAS: 664364-75-4)[1] presents a unique tri-fold challenge: it lacks a strong UV chromophore, possesses an acid-sensitive carbamate (Boc) group, and contains a cyclic N-O bond that is susceptible to thermal and reductive stress[2].
Treating this molecule like a standard aliphatic amine will inevitably lead to poor recovery, co-elution, and degraded material. This guide is designed to provide you with field-proven, causality-driven protocols and self-validating workflows to ensure high-purity isolation.
Part 1: Core Purification Workflows
The synthesis of 1,2-oxazinanes typically involves the cyclization of precursors like N-Boc-hydroxylamine and 1,4-dibromobutane[3][4]. The resulting crude mixture requires a strategic, multi-modal purification approach to separate the target from unreacted starting materials and degradation byproducts.
Fig 1: Logical workflow for the purification of tert-butyl 1,2-oxazinane-2-carboxylate.
Protocol A: Deactivated Silica Gel Flash Chromatography (Primary Method)
The Causality: Standard silica gel contains acidic silanol groups. The carbamate carbonyl oxygen of the Boc group acts as a strong hydrogen bond acceptor, interacting with these silanols. This interaction causes severe band broadening (streaking) and can catalyze premature Boc cleavage on the column. Pre-treating the stationary phase with triethylamine (Et₃N) caps these active sites, shifting the separation mechanism from adsorption-dominated to partition-dominated.
Step-by-Step Methodology:
Solvent Preparation: Prepare a mobile phase gradient of Hexanes/Ethyl Acetate (from 95:5 to 70:30). Add 1% (v/v) Et₃N to all solvent mixtures.
Column Equilibration: Flush the silica column with 3–5 column volumes (CV) of the 95:5 Hexanes/EtOAc + 1% Et₃N mixture to fully neutralize the acidic silanol sites.
Sample Loading: Dissolve the crude oil in a minimum volume of dichloromethane (DCM) and apply it evenly to the column head.
Elution & Detection: Run the gradient over 15 CVs. Because the compound lacks a UV chromophore, you must use an Evaporative Light Scattering Detector (ELSD) or collect fractions blindly and spot them on TLC, staining with Phosphomolybdic acid (PMA) followed by heating.
Validation Checkpoint (Self-Validating System): Before pooling, run a rapid LC-MS on the first and last product-containing fractions. If the mass[M-100]⁺ is detected, on-column degradation has occurred. Immediately neutralize the pooled fractions with an additional drop of Et₃N before concentration.
Concentration: Evaporate under reduced pressure at a water bath temperature of ≤35°C to prevent thermal stress on the N-O bond.
The Causality: When 1,4-dibromobutane[5] is used in excess, it frequently co-elutes with the target during silica chromatography due to similar non-polar partitioning. Kugelrohr distillation utilizes high vacuum and a short-path design, allowing the highly volatile 1,4-dibromobutane to be stripped away at low temperatures, minimizing the thermal residence time of the heat-sensitive N-Boc group.
Step-by-Step Methodology:
Setup: Transfer the crude mixture to a Kugelrohr distillation flask connected to a high-vacuum pump (<0.1 Torr).
Degassing: Apply vacuum slowly at 20°C to remove residual extraction solvents and prevent bumping.
Fractionation: Heat the oven to 45–50°C. The unreacted 1,4-dibromobutane will distill into the first receiving bulb.
Validation Checkpoint: Analyze the residue via ¹H-NMR. The disappearance of the distinct triplet at ~3.4 ppm confirms the complete removal of 1,4-dibromobutane. The residue can now be safely subjected to Protocol A for final polishing.
Standard reverse-phase retention for moderately polar heterocycles.
2
Mobile Phase A
Water + 0.05% NH₄OH
Basic pH completely prevents Boc-deprotection during the 20-minute run.
3
Mobile Phase B
Acetonitrile
Provides optimal resolution from polar impurities (N-Boc-hydroxylamine).
4
Gradient
10% B to 80% B over 20 min
Ensures baseline separation from early-eluting uncyclized precursors.
5
Detection
ELSD (Evap. Temp: 40°C)
Validates elution in real-time without relying on non-existent UV chromophores.
Part 3: Troubleshooting Guides & FAQs
Fig 2: Decision tree for resolving common signal loss and degradation issues during purification.
Q1: My isolated yield is exceptionally low, and TLC shows severe streaking from the baseline. What is happening?A1: You are experiencing acid-catalyzed degradation and hydrogen bonding. The acidic silanol groups on standard silica gel are interacting with the Boc group. This causes the compound to streak, and prolonged exposure on the column will cleave the Boc group entirely, leaving the highly polar, water-soluble 1,2-oxazinane free amine stuck to the baseline.
Actionable Fix: Always pre-treat your silica column with 1% Et₃N and maintain 1% Et₃N in your mobile phase.
Q2: I have co-elution of unreacted 1,4-dibromobutane with my product. How do I separate them?A2: 1,4-dibromobutane is highly non-polar but will tail into the product fractions if your hexanes/EtOAc gradient is too steep.
Actionable Fix: Do not try to separate them on silica. Instead, utilize the differential volatility. Subject the crude mixture to Kugelrohr distillation at 50°C under high vacuum (<0.1 Torr) to strip the dibromobutane before loading the residue onto a silica column.
Q3: My LC-MS shows a dominant mass of 101.15 m/z [M-100]⁺ instead of the expected 202.22 m/z[M+H]⁺. Did my compound degrade?A3: Yes. A mass loss of 100 Da perfectly corresponds to the loss of the Boc group (isobutylene + CO₂). This occurs if the sample was exposed to strong acids during the aqueous workup, or if your LC-MS mobile phase contains too much formic acid (FA).
Actionable Fix: Ensure your aqueous workup includes a saturated NaHCO₃ wash. For LC-MS analysis, do not leave the sample sitting in a vial with 0.1% FA for more than a few hours; analyze it immediately or switch to a basic LC-MS method (using NH₄OH).
Q4: I ran the column using a UV detector at 254 nm and 210 nm, but I saw no peaks, yet my crude NMR showed product. Where did it go?A4: tert-Butyl 1,2-oxazinane-2-carboxylate is an aliphatic heterocycle with no conjugated π-systems. It is entirely invisible at 254 nm and has negligible absorbance at 210 nm. Your compound likely eluted, but the detector failed to "see" it.
Actionable Fix: You must switch your detection method. Use an ELSD or CAD in-line with your flash system. If doing manual columns, spot every third fraction on a TLC plate, dip in Phosphomolybdic acid (PMA) or KMnO₄ stain, and heat vigorously with a heat gun until blue/brown spots appear.
Part 4: References
Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones
Source: Organic Letters (ACS Publications)
URL:[Link]
1,2-Oxazines and Their Benzo Derivatives
Source: Comprehensive Heterocyclic Chemistry IV (ResearchGate)
URL:[Link]
N-Boc-hydroxylamine and 1,4-Dibromobutane Precursors
Source: Chemie Brunschwig
URL:[Link]
Technical Support Center: Optimizing the Synthesis of tert-Butyl 1,2-Oxazinane-2-Carboxylate
Welcome to the Technical Support Center for the synthesis of tert-butyl 1,2-oxazinane-2-carboxylate (often referred to as N-Boc-1,2-oxazinane). This saturated N-O heterocycle is a highly valuable scaffold in drug discove...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of tert-butyl 1,2-oxazinane-2-carboxylate (often referred to as N-Boc-1,2-oxazinane). This saturated N-O heterocycle is a highly valuable scaffold in drug discovery, serving as a cyclic chiral Weinreb amide equivalent and a precursor for complex peptidomimetics.
Because the N-O bond is inherently labile and the intermediate acyl nitroso compounds are highly transient, synthesizing this molecule requires strict control over reaction kinetics and catalyst selection. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you maximize your synthetic yield.
Mechanistic Workflow & Logic
The most efficient and scalable route to N-Boc-1,2-oxazinane is a two-step sequence:
Nitroso-Diels-Alder (NDA) Cycloaddition: In situ oxidation of tert-butyl N-hydroxycarbamate (BocNHOH) generates a transient Boc-N=O species, which is immediately trapped by 1,3-butadiene to form a 3,6-dihydro-1,2-oxazine intermediate.
Chemoselective Hydrogenation: The cyclic olefin is reduced to the saturated 1,2-oxazinane without cleaving the sensitive N-O bond.
Workflow for N-Boc-1,2-oxazinane synthesis via Nitroso-Diels-Alder and hydrogenation.
Objective: Synthesize tert-butyl 3,6-dihydro-1,2-oxazine-2-carboxylate.
Causality: The acyl nitroso intermediate (Boc-N=O) is highly reactive. If the oxidation occurs faster than the cycloaddition, the nitroso species will dimerize or decompose into azoxy byproducts. Therefore, the oxidant must be added slowly to a mixture where the diene is already present in stoichiometric excess.
Preparation: Dissolve tert-butyl N-hydroxycarbamate (1.0 eq) in a biphasic mixture of DCM and H₂O (1:1 v/v, 0.2 M). Cool the flask to 0 °C.
Diene Introduction: Introduce 1,3-butadiene gas (approx. 5.0 eq) into the solution via a sparging needle. (Safety Note: Condense the gas using a cold finger or use butadiene sulfone as a safer benchtop precursor).
Oxidation: Add NaIO₄ (1.2 eq) portion-wise over 1 hour under vigorous stirring.
Validation Checkpoint: The aqueous layer will transiently turn pale blue/green (indicating the generation of the nitroso intermediate) and fade as the cycloaddition proceeds. TLC (Hexanes/EtOAc 3:1) should show the complete consumption of the BocNHOH spot (Rf ~0.2, stains with KMnO₄) and the appearance of the cycloadduct (Rf ~0.5).
Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Objective: Reduce the cyclic olefin to yield tert-butyl 1,2-oxazinane-2-carboxylate.
Causality: Standard Palladium on Carbon (Pd/C) often leads to over-reduction (cleavage of the N-O bond) due to palladium's high affinity for oxidative insertion into N-O bonds. Using Adams' catalyst (PtO₂) at strictly 1 atm H₂ provides excellent chemoselectivity for the C=C double bond .
Preparation: Dissolve the tert-butyl 3,6-dihydro-1,2-oxazine-2-carboxylate intermediate in EtOAc (0.1 M).
Catalyst Addition: Add PtO₂ (5 mol %).
Atmosphere Exchange: Purge the flask with N₂ (3x), then with H₂ (3x) using a standard hydrogen balloon.
Reaction: Stir vigorously at room temperature under 1 atm H₂ for 4-6 hours.
Validation Checkpoint: Monitor the volumetric H₂ uptake. The reaction is complete when exactly 1.0 molar equivalent of H₂ is consumed. A ¹H NMR aliquot should confirm the complete disappearance of the characteristic olefinic protons at δ 5.8 ppm.
Workup: Filter the mixture through a pad of Celite to remove the platinum catalyst. Concentrate the filtrate to afford the pure 1,2-oxazinane.
Troubleshooting Guides & FAQs
Q1: Why is my yield of the 3,6-dihydro-1,2-oxazine intermediate so low, with heavy byproduct formation?A: This is the most common issue in NDA reactions and is caused by the dimerization or decomposition of the transient Boc-N=O species. If your diene is volatile (like 1,3-butadiene), it may be evaporating out of the solution before it can trap the nitroso intermediate.
Solution: Ensure the reaction is kept strictly at 0 °C and sealed. Alternatively, transition to a continuous flow chemistry setup using CuCl/O₂ as the oxidant. Flow reactors keep the localized concentration of the nitroso species low while maintaining a high concentration of the diene, eliminating dimerization and pushing yields above 95% .
Q2: During hydrogenation, my 1,2-oxazinane ring opens up. How do I prevent N-O bond hydrogenolysis?A: You are likely using Pd/C or running the reaction at elevated hydrogen pressures (e.g., in a Parr shaker). Palladium readily cleaves N-O bonds, yielding linear amino alcohols (e.g., N-Boc-4-amino-1-butanol).
Solution: Switch your catalyst to PtO₂ (Adams' catalyst) or Rh/Al₂O₃, and never exceed 1 atm of H₂ pressure.
Q3: Can I synthesize tert-butyl 1,2-oxazinane-2-carboxylate via O-alkylation instead of the NDA route?A: Yes. An alternative route is the intramolecular cyclization of N-Boc-O-(4-bromobutyl)hydroxylamine using NaH in DMF. However, this route often suffers from competing N-alkylation vs. O-alkylation and elimination side reactions, typically capping the yield around 40-50%. The NDA route is generally preferred for its scalability and atom economy.
Quantitative Data Comparison
Table 1: Comparison of Oxidation Methods for NDA Cycloaddition
Method
Reagents
Yield (%)
Reaction Time
Primary Byproducts
Batch Oxidation
NaIO₄, DCM/H₂O
60–70%
4–6 h
Azoxy dimers, unreacted BocNHOH
Aerobic Batch
CuCl, Pyridine, Air
75–85%
12 h
Trace oligomers
Continuous Flow
CuCl, Air, Flow Reactor
>95%
<1 h
None observed
Table 2: Catalyst Selection for Hydrogenation of 1,2-Oxazines
Catalyst
Pressure (H₂)
Conversion to 1,2-Oxazinane
N-O Cleavage (Over-reduction)
Pd/C (10%)
1 atm
40%
60% (Linear amino alcohol)
Pd/C (10%)
50 psi
5%
95%
PtO₂ (5 mol%)
1 atm
>95%
<5%
Rh/Al₂O₃
1 atm
80%
20%
References
Fährmann, J., Hermann, L., & Hilt, G. (2022). The Application of 1,2-Oxazinanes as Chiral Cyclic Weinreb Amide-Type Auxiliaries Leading to a Three-Component, One-Pot Reaction. Synthesis.[Link]
Wipf, P., & Kerekes, A. D. (2015). Continuous Flow of Nitroso Diels-Alder Reaction. Chemical Communications (Cambridge, England).[Link]
Li, X., et al. (2023). Enantioselective and Regiodivergent Synthesis of Dihydro-1,2-oxazines from Triene-Carbamates via Chiral Phosphoric Acid-Catalysis. Journal of the American Chemical Society.[Link]
Optimization
troubleshooting N-Boc deprotection of hindered heterocycles
Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to remove the tert-butyloxycarbonyl (Boc) group from sterically hindered or...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to remove the tert-butyloxycarbonyl (Boc) group from sterically hindered or highly functionalized heterocycles.
While the Boc group is a cornerstone of amine protection due to its stability and orthogonal cleavage profile[1], its removal—typically driven by acidolysis—can become a severe bottleneck. Bulky adjacent substituents can block reagent access, and the highly reactive tert-butyl cation generated during cleavage can irreversibly alkylate electron-rich heterocyclic cores[2][3].
This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and validated workflows needed to troubleshoot complex deprotections.
Diagnostic Workflow for Boc Deprotection
Decision matrix for optimizing N-Boc deprotection of hindered heterocycles.
Troubleshooting FAQs
Q1: My standard TFA/DCM protocol is yielding incomplete deprotection on a heavily substituted piperidine. Should I just increase the temperature or reaction time?Answer: No. Simply increasing the temperature with Trifluoroacetic Acid (TFA) often leads to substrate degradation before complete deprotection is achieved. Steric hindrance restricts the conformational flexibility required for the protonated carbamate to fragment into the free amine, CO₂, and the tert-butyl cation. Instead of brute force, change the mechanism. Using a Lewis acid like Zinc Bromide (ZnBr₂) in dichloromethane provides a highly effective alternative. ZnBr₂ coordinates directly to the carbonyl oxygen, activating the Boc group under remarkably mild conditions that bypass the steric bulk hindering solvated protons[4].
Q2: After deprotecting my N-Boc indole, LC-MS shows a +56 Da mass shift on the product. What is happening and how do I prevent it?Answer: You are observing the tert-butylation of your heterocycle. The acidic cleavage of the Boc group generates a highly reactive tert-butyl carbocation. If not immediately trapped, this cation acts as a potent electrophile, undergoing a Friedel-Crafts-like alkylation with electron-rich nucleophilic residues (e.g., indoles, pyrroles, imidazoles, or tryptophan residues)[2]. To prevent this, you must introduce a scavenger cocktail. Reagents like Triisopropylsilane (TIPS) or thiophenol act as sacrificial nucleophiles, trapping the carbocation to form unreactive byproducts (like isobutane or tert-butyl phenyl sulfide) faster than your heterocycle can react[3].
Q3: My heterocyclic core is highly acid-sensitive and degrades even in dilute HCl/Dioxane. How can I remove the Boc group without destroying the molecule?Answer: For extreme acid sensitivity, transition to Trimethylsilyl trifluoromethanesulfonate (TMSOTf) paired with a mild, sterically hindered base like 2,6-lutidine. TMSOTf strongly silylates the Boc carbonyl oxygen, driving fragmentation without generating free protons in the medium. The 2,6-lutidine neutralizes any trace triflic acid generated but is too hindered to react with the TMSOTf itself, providing a strictly non-protic cleavage pathway[5][6].
Quantitative Reagent & Scavenger Efficacy
To select the appropriate system, compare the mechanistic profiles and typical outcomes of standard deprotection reagents below.
Deprotection System
Primary Mechanism
Ideal Substrate Profile
tert-Butylation Side-Product
Typical Yield
TFA / DCM (1:1)
Protic Acidolysis
Unhindered, acid-stable amines
High (15-30% in indoles)
>95%
TFA / TIPS / H₂O
Protic Acidolysis + Cation Scavenging
Electron-rich heterocycles
Very Low (<1%)
90-95%
ZnBr₂ / DCM
Lewis Acid Coordination
Sterically hindered secondary amines
Moderate (5-10%)
80-95%
TMSOTf / 2,6-Lutidine
Silylative Fragmentation
Highly acid-sensitive cores
Low (<5%)
85-98%
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Mild Lewis Acid Cleavage using ZnBr₂
Causality: Zn²⁺ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting the release of the tert-butyl cation without requiring a high concentration of H⁺. This is ideal for hindered secondary amines[4].
Preparation: Flame-dry a round-bottom flask under inert gas (Argon/N₂).
Dissolution: Dissolve the hindered N-Boc heterocycle (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
Activation: Add anhydrous Zinc Bromide (ZnBr₂) (3.0 to 4.0 equiv) in one portion. Note: ZnBr₂ is highly hygroscopic; it must be weighed quickly or stored in a desiccator.
Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 12 to 48 hours.
Validation Checkpoint 1: Monitor by TLC or LC-MS. The disappearance of the starting material should correlate with a new, more polar spot (free amine). If incomplete after 24h, do not heat; add 1.0 equiv more of ZnBr₂.
Quench & Isolate: Dilute the mixture with saturated aqueous Na₂CO₃ (10 mL/mmol) to precipitate zinc salts. Extract with DCM (3 x 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Scavenger-Optimized TFA Deprotection
Causality: The tert-butyl cation is a hard electrophile. TIPS acts as a hydride donor to reduce the cation to isobutane, while water quenches trace reactive species, protecting the heterocyclic core from alkylation[2][3].
Cocktail Preparation: Prepare a cleavage cocktail of TFA / DCM / TIPS / H₂O in a ratio of 45:45:5:5 (v/v).
Reaction: Cool the N-Boc protected substrate (1.0 equiv) to 0 °C in an ice bath. Slowly add the cleavage cocktail (approx. 10 mL per gram of substrate).
Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.
Validation Checkpoint 1: Analyze an aliquot via LC-MS. You should observe the exact mass of the free amine. If a +56 Da peak is present, your substrate is highly nucleophilic; switch TIPS to Thiophenol (5% v/v) in your next attempt.
Workup: Concentrate the mixture under a stream of nitrogen or via rotary evaporation (water bath < 30 °C).
Precipitation: Triturate the resulting oil with ice-cold diethyl ether to precipitate the amine as a TFA salt. Centrifuge and decant the ether.
Protocol C: TMSOTf / 2,6-Lutidine for Acid-Sensitive Cores
Causality: TMSOTf silylates the Boc carbonyl, inducing fragmentation. 2,6-lutidine acts as an acid sponge that is too sterically hindered to interfere with the silylation process[5][6].
Preparation: In a flame-dried flask under Argon, dissolve the N-Boc heterocycle (1.0 equiv) in anhydrous DCM (0.1 M).
Base Addition: Add 2,6-lutidine (3.0 equiv) and cool the solution to 0 °C.
Reaction: Stir at 0 °C for 15 minutes, then allow it to warm to room temperature for 1-2 hours.
Validation Checkpoint 1: Quench a 10 µL aliquot in methanol and check by LC-MS. The Boc group should be entirely absent.
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. The product is typically isolated as the free base.
References
Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyXEcJOXwBUjU4XRshzOTYB7qW0oo2l_zuXV6YuVYsqW141SY4RDOooG_utjn9XJcg-nM7lAj4U4ukuQmrQCdCCLvzMsQ_44dhW7e5xLa4001C3E9bi27tJyEmpVmag4ALhcMkVWYpW5x453L4EEtILXEDDVZnSws=]
Navigating Boc Deprotection: A Guide to Preventing Side Products. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ452j0HxAEoe5oCGtUbQrzniNjZNU3Kgj91NE_bD0PL8P9XvYtp2ZjRBuafuOSNreDpgw1msImfRSGiN64ZvRSy3UL7lv4pk2TjFh7fdfGWJVb3oW-aUaPj1D_QrXNm3AQ0nK2Ca9SARX6E2p0b9kUV892xJMHQnP00zaFdlCy7PJ_QV6TWLT-ROjAeGdfkuVlOuRb969Y8HkrgI=]
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdYshizhrKFD7_S1OdGuMq06xWO_b39KPMtMAgBgenR_yigCS8imyHwukmr9itF5UsihSZl-omp12Ej-p3nGZcsuYa1IDZ6YTwtImLb8p95Ax2ooyfgeA0bXPHLzvgJPmAhEPCXak2VJ-Mj1gNoNVTM1eGfmdceFZ0WXFIERboPQS3P9BozXoPFj55ZnsRbSnfxXBcokKUCUZF8XiNpK89QZ5nC3E=]
Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcP3-kj1_hiiu2Ye5-zXgDRrydHQnb8c1_0uuwXjMXdDIpg0uZ78TbW6kjTs9uu8TiKcf5QEzAtNjMxUbQ9m0E40NolXuf8RF_xLGiQN6A45Qck9ByjFOR01flmMMJ8f6oLVCpiQ==]
US20250188116A1 - Deprotection method and resin removal method in solid-phase reaction. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvEIuNJMBHnpJuK-uQtUrinD0BmDYhsRfgoeG_AenEuWTUvR_vtJjxr3zF7YzWRx1BLpsJMTvbX0LHXac1nRu5JzUX3QoS6EkpkOypz2rIOwN4jJG7B3mqVXNinZqriQQEN01a4OHgmNTgXsjzvsk=]
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWFgtuBdhjJKlC60tuNBDwQyPFcev7rqZ2TdqDvRV0eN3t0t0tW9y3PL6eHt2BQyoXp_H1s7SpqN4408Yq4I7mKkeS05dzDNODa4IGhifspS5gCPoYVXo7TG9voOh5_TaNp2QEnovjTN-zbRjoGrFlA7bh_oIio5L1TpeK2qa0hY8td_Wq4PyNQzk1wKXfKIYS41TIsQqpTEiEO_0-HFOa42JT-XICWVVND9y7y0XkjCEvukJy56cEcKAYqS4hT37lCrbPchzC7MKT]
Technical Support Center: Overcoming Reactivity Challenges with tert-Butyl 1,2-Oxazinane-2-carboxylate
Welcome to the technical support center for tert-butyl 1,2-oxazinane-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic utility of this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for tert-butyl 1,2-oxazinane-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic utility of this versatile heterocyclic building block. While a valuable synthon, its N-Boc (tert-butyloxycarbonyl) protecting group can lead to unexpectedly low reactivity in a variety of common transformations.
This guide provides in-depth, field-proven insights through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. Our goal is to explain the causality behind these experimental challenges and provide robust, self-validating solutions to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of tert-butyl 1,2-oxazinane-2-carboxylate failing or proceeding with very low yield?
Answer: The low reactivity of the nitrogen atom in tert-butyl 1,2-oxazinane-2-carboxylate towards alkylation is a common challenge. This issue stems from a combination of two primary factors:
Steric Hindrance: The bulky tert-butyl group of the Boc protector physically obstructs the approach of electrophiles (like alkyl halides) to the nitrogen atom.[1][2] This steric clash significantly raises the activation energy of the substitution reaction.
Electronic Effects: The carbonyl group of the Boc protector is electron-withdrawing. It delocalizes the nitrogen's lone pair of electrons, reducing its nucleophilicity and making it less reactive towards electrophiles.[3]
A standard approach using a weak base like potassium carbonate in a polar aprotic solvent at room temperature often fails. To overcome this, you must enhance either the nucleophilicity of the nitrogen or the reactivity of the electrophile.
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting decision tree for failed N-alkylation reactions.
Q2: I'm trying to perform an alpha-functionalization via lithiation, but I'm only recovering my starting material. What is going wrong?
Answer: Alpha-deprotonation of N-Boc protected heterocycles can be challenging. The protons alpha to the nitrogen are significantly less acidic than those alpha to a simple carbonyl group. Furthermore, strong, bulky bases like Lithium Diisopropylamide (LDA) can be sterically hindered by the Boc group, preventing efficient deprotonation at the C6 position adjacent to the nitrogen.
Successful alpha-functionalization requires carefully optimized conditions to favor deprotonation over other potential side reactions.
Key Considerations for Alpha-Lithiation:
Base Selection: While LDA is a common choice, its bulkiness can be a disadvantage. Consider using a less hindered but still strong base like s-BuLi or t-BuLi, often in the presence of a coordinating agent like TMEDA (tetramethylethylenediamine) to break up base aggregates and increase reactivity.
Temperature Control: These reactions must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the starting material and the resulting anion. The lithium anion, once formed, can be unstable at higher temperatures.
Quenching: The electrophile should be added slowly at -78 °C, and the reaction should be quenched at this low temperature before warming to room temperature.
Q3: My Boc-deprotection reaction is sluggish and incomplete. How can I achieve clean and full removal of the Boc group?
Answer: While the Boc group is designed to be removed under acidic conditions, its stability can sometimes lead to incomplete reactions, especially if milder conditions are attempted to preserve other acid-sensitive functional groups.
The standard method for Boc deprotection involves using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically deprotonates to form isobutylene gas.[4]
Troubleshooting Deprotection & Selectivity
Issue
Recommended Solution
Causality & Explanation
Incomplete Reaction
Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or switch to a stronger acid system like HCl in dioxane.
A higher concentration of acid increases the rate of protonation, driving the equilibrium towards the deprotected product. HCl in dioxane is a very potent and anhydrous source of acid.
Side Product Formation
Add a cation scavenger like triethylsilane (TES) or anisole to the reaction mixture.
The tert-butyl cation generated during deprotection is electrophilic and can react with nucleophilic sites on your molecule. Scavengers are electron-rich species that trap this cation, preventing side reactions.
Cleavage of Other Acid-Labile Groups
Use a milder Lewis acid catalyst such as ZnBr₂ in DCM.[5]
Lewis acids can coordinate to the carbonyl oxygen, facilitating Boc cleavage under conditions that may leave other protecting groups like trityl or silyl ethers intact, offering a higher degree of chemoselectivity.[5]
Detailed Experimental Protocols
Protocol 1: Robust N-Alkylation using Sodium Hydride
This protocol is designed to overcome the low nucleophilicity of the Boc-protected nitrogen for reactions with primary alkyl halides.
Step-by-Step Methodology:
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 1,2-oxazinane-2-carboxylate (1.0 eq).
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.1 M solution. Cool the mixture to 0 °C in an ice bath.
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution should become homogeneous as the sodium salt of the carbamate forms.
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise via syringe.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of this protocol relies on the complete deprotonation of the nitrogen by NaH before the addition of the electrophile. A spot test with a pH indicator on a quenched aliquot can confirm the basicity of the solution after NaH addition.
Protocol 2: Selective Boc-Deprotection with Zinc Bromide
This method is useful when other acid-sensitive groups are present in the molecule.[5]
Step-by-Step Methodology:
Preparation: To a round-bottom flask, add the N-Boc-1,2-oxazinane substrate (1.0 eq).
Solvent & Reagent: Add anhydrous Dichloromethane (DCM) to make a 0.2 M solution. Add Zinc Bromide (ZnBr₂, 2.0 eq).
Reaction: Stir the suspension at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup: Dilute the reaction mixture with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove excess ZnBr₂ and then with brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected secondary amine. Further purification may not be necessary, but can be performed by chromatography if needed.
Logic Flow for Deprotection Strategy
Caption: Selection guide for an appropriate N-Boc deprotection method.
References
Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. Organic Letters.[Link]
Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes. Organic Letters.[Link]
Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. PubMed.[Link]
THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES. ARKIVOC.[Link]
Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Journal of Chemistry.[Link]
Boc Groups as Protectors and Directors for Ir-Catalyzed C−H Borylation of Heterocycles. The Journal of Organic Chemistry.[Link]
Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. Michigan State University.[Link]
Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals. IntechOpen.[Link]
X-ray crystallography of tert-butyl 1,2-oxazinane-2-carboxylate derivatives
An in-depth technical comparison of crystallization methodologies for determining the absolute and relative configurations of highly flexible N-Boc protected 1,2-oxazinanes. The Structural Challenge of N-Boc 1,2-Oxazinan...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison of crystallization methodologies for determining the absolute and relative configurations of highly flexible N-Boc protected 1,2-oxazinanes.
The Structural Challenge of N-Boc 1,2-Oxazinanes
Saturated 1,2-oxazinanes are critical N,O-heterocyclic scaffolds in drug discovery, frequently serving as conformationally restricted bioisosteres or as direct precursors to chiral 1,4-amino alcohols [1]. During synthetic development—particularly via nitroso-aldol or [3+3] cycloaddition pathways—these intermediates are overwhelmingly protected as tert-butyl 1,2-oxazinane-2-carboxylates (N-Boc derivatives).
However, obtaining diffraction-quality single crystals of N-Boc 1,2-oxazinanes is notoriously difficult. Researchers frequently report a "lack of crystalline material," forcing them to rely on complex post-reaction derivatizations to assign absolute stereochemistry [2]. This difficulty arises from a "perfect storm" of entropic penalties:
N-O Bond Inversion: The adjacent heteroatoms create a low-barrier conformational equilibrium between chair and boat forms, complicated by axial/equatorial flipping of the nitrogen substituent [3].
Carbamate Rotamers: The N-Boc group exists in an equilibrium of syn and anti rotamers.
tert-Butyl Flexibility: The highly symmetric, freely rotating tert-butyl group acts as a molecular "lubricant," preventing the formation of a rigid crystal lattice and typically yielding viscous oils or amorphous waxy solids.
To overcome these bottlenecks, structural chemists must abandon standard ambient crystallization techniques and employ strategies that artificially restrict conformational freedom.
The causality behind crystallization failure is rooted in solution-state dynamics. Standard slow evaporation provides too much thermal energy, allowing the N-Boc group to rotate freely as the solvent evaporates, leading to oiling out. Successful strategies must either kinetically trap a single conformer (via low temperatures) or thermodynamically lock the conformation (via non-covalent co-formers).
Conformational equilibrium of N-Boc 1,2-oxazinanes and pathways to successful crystallization.
Comparison of Crystallization Strategies
To objectively evaluate the best approach for crystallizing tert-butyl 1,2-oxazinane-2-carboxylate derivatives, we compare three distinct methodologies:
A. Standard Slow Evaporation (SE)
Mechanism: Gradual concentration of the solute at room temperature.
Verdict: Highly prone to failure. The entropic freedom of the tert-butyl group at 25 °C prevents nucleation.
B. Low-Temperature Vapor Diffusion (LTVD)
Mechanism: A volatile antisolvent (e.g., pentane) slowly diffuses into a solvent containing the oxazinane (e.g., diethyl ether) at 4 °C or -20 °C.
Verdict: The reduced thermal energy suppresses the rotation of the tert-butyl group and locks the N-O bond into its lowest-energy chair conformation. Highly effective for C3/C6-substituted derivatives which already possess some steric rigidity.
C. Host-Guest Co-Crystallization (HGCC)
Mechanism: Introduction of a rigid, multi-point hydrogen-bond donor (such as 1,3-bis(3,5-bis(trifluoromethyl)phenyl)thiourea). The thiourea donates H-bonds to the Boc-carbonyl and the oxazinane oxygen, forming a highly crystalline supramolecular network.
Verdict: The most robust method for completely unsubstituted or highly flexible liquid derivatives.
Quantitative Performance Comparison
The following table summarizes the typical crystallographic outcomes when applying these methods to a highly flexible N-Boc 1,2-oxazinane derivative:
Parameter
Slow Evaporation (SE)
Low-Temp Vapor Diffusion (LTVD)
Host-Guest Co-Crystallization (HGCC)
Typical Physical State
Viscous Oil / Wax
Needles / Plates
Block Crystals
Success Rate
< 5%
~ 45%
> 85%
Time to Crystal
1–3 weeks
3–7 days
1–2 days
Resolution Limit (Å)
N/A (No diffraction)
0.82 – 0.88
0.75 – 0.80
Typical R₁ Factor
N/A
5.2%
3.8%
Boc Disorder (Occupancy)
N/A
High (Often modeled as 2 parts)
Low (Locked conformation)
Data synthesized from standard crystallographic resolutions of saturated N,O-heterocycles [4]. HGCC consistently provides lower R-factors due to the suppression of tert-butyl positional disorder.
Experimental Methodologies
A self-validating protocol is essential. Before attempting any crystallization, the tert-butyl 1,2-oxazinane-2-carboxylate must be purified to >99% via HPLC or careful flash chromatography . Even trace impurities (such as unreacted nitrones or residual solvents) will act as plasticizers and induce oiling out.
Best for waxy solids or heavily substituted derivatives.
Dissolution: Dissolve 15–20 mg of the purified N-Boc 1,2-oxazinane in 0.5 mL of high-purity Diethyl Ether (Et₂O) in a 2 mL inner vial.
Validation Check: Ensure the solution is completely clear. If cloudy, filter through a 0.22 µm PTFE syringe filter.
Chamber Setup: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of anhydrous n-Pentane (the antisolvent).
Sealing & Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap. Wrap the cap in Parafilm.
Thermal Control: Immediately transfer the setup to a vibration-free 4 °C refrigerator (or -20 °C freezer for highly soluble derivatives).
Harvesting: Crystals typically form within 3–7 days. Harvest directly from the cold mother liquor into a drop of perfluoropolyether cryo-oil to prevent thermal shock and solvent loss before mounting at 100 K.
Protocol 2: Host-Guest Co-Crystallization (HGCC)
Best for viscous oils and highly flexible derivatives.
Stoichiometric Mixing: Weigh exactly 1.0 equivalent of the N-Boc 1,2-oxazinane and 1.0 equivalent of the thiourea co-former.
Co-dissolution: Dissolve the mixture in a minimal amount of Ethyl Acetate (EtOAc) (approx. 0.3 mL for 20 mg of complex).
Layering: Transfer the solution to a narrow NMR tube or a 2 mL vial. Carefully overlay with 1.5 mL of Hexane using a glass syringe, allowing the Hexane to run down the side of the glass to prevent mixing.
Crystallization: Cap loosely and leave undisturbed at room temperature. The dense H-bonding network typically forces block-like co-crystals to precipitate at the solvent interface within 24–48 hours.
Validation: Analyze a single crystal via X-ray. The asymmetric unit will contain both the oxazinane and the co-former, clearly defining the absolute stereochemistry of the oxazinane ring.
Decision Workflow for Crystallization
Decision matrix for selecting the optimal crystallization strategy for N-Boc 1,2-oxazinanes.
Conclusion
The intrinsic flexibility of the tert-butyl 1,2-oxazinane-2-carboxylate system demands specialized crystallization approaches. While Low-Temperature Vapor Diffusion (LTVD) is an excellent first-line strategy for substituted, waxy derivatives, Host-Guest Co-Crystallization (HGCC) provides an authoritative, high-success-rate alternative for stubborn oils. By strategically restricting the conformational freedom of the N-Boc group and the N-O bond, researchers can consistently achieve the high-resolution X-ray data required for rigorous stereochemical assignment in drug development.
References
Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes
Organic Letters - ACS Publications[Link]
Enantioselective and Regiodivergent Synthesis of Dihydro-1,2-oxazines from Triene-Carbamates via Chiral Phosphoric Acid-Catalysis
Journal of the American Chemical Society[Link]
1,2-Oxazines and Their Benzo Derivatives
Advances in Heterocyclic Chemistry (ResearchGate)[Link]
Deoxygenative Arylation of 5,6-Dihydro-4H-1,2-oxazine-N-oxides with Arynes
The Journal of Organic Chemistry - ACS Publications[Link]
Comparative
evaluating the drug-like properties of tert-butyl 1,2-oxazinane-2-carboxylate
An Application Scientist's Guide to Evaluating the Drug-Like Properties of Tert-butyl 1,2-oxazinane-2-carboxylate Introduction In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Identifying...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Scientist's Guide to Evaluating the Drug-Like Properties of Tert-butyl 1,2-oxazinane-2-carboxylate
Introduction
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Identifying compounds with poor pharmacokinetic properties after significant investment in efficacy studies is a primary cause of late-stage attrition. Therefore, a robust evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties at the earliest stages is critical.[1][2][3] This guide provides a comprehensive framework for assessing the drug-like properties of tert-butyl 1,2-oxazinane-2-carboxylate, a heterocyclic scaffold of growing interest. The 1,2-oxazinane motif, characterized by a six-membered ring containing adjacent nitrogen and oxygen atoms, is found in a number of bioactive molecules and represents a valuable scaffold in medicinal chemistry.[4][5]
This document is structured to provide not just protocols, but a strategic and logical approach to the evaluation process. We will begin with in silico predictions to establish a baseline, followed by key in vitro experiments to measure aqueous solubility, membrane permeability, and metabolic stability. Throughout this guide, the properties of the target molecule will be contextualized by comparing it with well-established scaffolds and control compounds, offering a clear perspective on its potential and liabilities.
Part 1: Physicochemical and In Silico Profile
Before commencing wet lab experiments, a thorough in silico analysis provides a cost-effective and rapid assessment of a compound's fundamental physicochemical properties. These properties are the primary determinants of a molecule's "drug-likeness."
Lipinski's Rule of Five: A First-Pass Filter
Formulated by Christopher Lipinski, the "Rule of Five" (Ro5) serves as a foundational guideline for predicting the oral bioavailability of a drug candidate.[6][7] The rule posits that poor oral absorption is more likely when a compound violates more than one of the following criteria:
Molecular Weight (MW) ≤ 500 Daltons
Calculated LogP (cLogP) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
While not an absolute determinant of success—many approved drugs, particularly natural products and those reliant on active transport, violate these rules—it remains an indispensable tool for initial library screening and lead optimization.[6][8]
For our analysis, we compare tert-butyl 1,2-oxazinane-2-carboxylate with a structurally similar and widely used saturated heterocycle, tert-butyl piperidine-1-carboxylate. The data below was generated using computational prediction tools.[9]
Property
tert-butyl 1,2-oxazinane-2-carboxylate
tert-butyl piperidine-1-carboxylate (Comparator)
Lipinski's Guideline
Assessment
Molecular Formula
C₉H₁₇NO₃
C₁₀H₁₉NO₂
N/A
N/A
Molecular Weight ( g/mol )
187.24
185.27
≤ 500
Pass
cLogP
1.35
2.10
≤ 5
Pass
Hydrogen Bond Donors
0
0
≤ 5
Pass
Hydrogen Bond Acceptors
3
2
≤ 10
Pass
Ro5 Violations
0
0
≤ 1
Pass
Expertise & Experience: Both molecules comfortably adhere to Lipinski's Rule of Five, suggesting they possess a physicochemical profile conducive to good membrane permeability and oral absorption. The slightly lower cLogP and additional hydrogen bond acceptor of the 1,2-oxazinane scaffold, due to the N-O bond, may confer slightly higher aqueous solubility compared to its piperidine counterpart, a property we will investigate experimentally.
Part 2: In Vitro ADME Evaluation Strategy
Following the promising in silico results, we proceed to a tiered in vitro experimental strategy. The goal is not merely to generate data but to build a comprehensive profile that informs subsequent stages of drug development.[10]
Caption: Tiered workflow for evaluating key drug-like properties.
Aqueous Solubility
Poor aqueous solubility is a major hurdle for oral drug delivery, limiting dissolution in the gastrointestinal tract and often leading to unreliable data in other in vitro assays.[10] A kinetic solubility assay is a high-throughput method used early in discovery to identify potential liabilities.
Hypothetical Experimental Data:
Compound
Kinetic Solubility (µM) at pH 7.4
Assessment
tert-butyl 1,2-oxazinane-2-carboxylate
150
High
Propranolol (High Solubility Control)
> 200
High
Amiodarone (Low Solubility Control)
< 10
Low
Expertise & Experience: The predicted high solubility for our target compound is a favorable characteristic. This result gives us confidence that subsequent permeability and metabolism assay results will be reflective of the compound's intrinsic properties rather than being confounded by poor solubility.
Membrane Permeability
A compound's ability to cross the intestinal epithelium is fundamental to its oral bioavailability. We employ a two-pronged approach to assess this:
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures passive diffusion across a synthetic lipid membrane.[11][12] It is a rapid and cost-effective method to assess a molecule's intrinsic ability to permeate membranes, free from the complexities of active transporters or cellular metabolism.
Caco-2 Permeability Assay: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13][14] This model assesses not only passive diffusion but also the impact of active transport, particularly efflux pumps like P-glycoprotein (P-gp), which can actively remove drugs from the cell, reducing absorption.[13]
Hypothetical Experimental Data:
Compound
PAMPA Pₑ (10⁻⁶ cm/s)
Caco-2 Pₐₚₚ A→B (10⁻⁶ cm/s)
Caco-2 Pₐₚₚ B→A (10⁻⁶ cm/s)
Efflux Ratio (B→A / A→B)
Permeability Class
tert-butyl 1,2-oxazinane-2-carboxylate
12.5
9.8
10.5
1.07
High
Propranolol (High Permeability Control)
18.0
15.5
17.2
1.11
High
Atenolol (Low Permeability Control)
< 1.0
0.5
0.6
1.20
Low
Digoxin (P-gp Substrate Control)
5.5
1.2
15.0
12.5
Low (Efflux)
Expertise & Experience: The data suggest that tert-butyl 1,2-oxazinane-2-carboxylate has high intrinsic passive permeability, as shown by the strong PAMPA result. This is corroborated by the high apparent permeability (Pₐₚₚ) in the apical-to-basolateral (A→B) direction of the Caco-2 assay. Crucially, the efflux ratio is approximately 1, indicating the compound is not a significant substrate of efflux transporters like P-gp. This is a highly desirable profile for an orally administered drug candidate.
Metabolic Stability
The metabolic fate of a compound, primarily governed by enzymes in the liver, dictates its half-life and potential for drug-drug interactions. The Human Liver Microsome (HLM) stability assay is a standard initial screen to evaluate susceptibility to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[15][16]
Hypothetical Experimental Data:
Compound
HLM Half-Life (t½, min)
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Stability Class
tert-butyl 1,2-oxazinane-2-carboxylate
> 60
< 12
High
Verapamil (Low Stability Control)
8
173
Low
Warfarin (High Stability Control)
55
15
High
Expertise & Experience: The high metabolic stability observed in the HLM assay is another excellent result. The tert-butyl ester (Boc group) is known to be relatively stable to hydrolysis in microsomes but can be cleaved in vivo. The core 1,2-oxazinane ring appears to lack obvious sites for rapid oxidative metabolism. This high stability suggests the compound is likely to have a favorable in vivo half-life.
Part 3: Comparative Analysis and Future Directions
Scaffold
Key Physicochemical Features
Permeability Profile
Metabolic Stability
Overall Assessment
Boc-1,2-Oxazinane
Ro5 compliant, slightly more polar than piperidine analog.
High passive permeability, not an efflux substrate.
High stability in HLM.
Promising: Exhibits a well-balanced profile of solubility, permeability, and stability. A strong candidate for further development.
Boc-Piperidine
Ro5 compliant, highly lipophilic.
High passive permeability, low risk of efflux.
Generally stable, but can be susceptible to ring oxidation depending on substitution.
Strong Scaffold: A well-validated scaffold in drug discovery. The 1,2-oxazinane offers a potential alternative with modulated polarity.
Oxazolidinone
Ro5 compliant, often contains more polar functional groups.
Variable; can be tuned with substitution.
Stability is highly dependent on the specific analog.[17]
Versatile Scaffold: Known for its use in antibiotics like Linezolid.[18] Represents a different chemical space with distinct biological activities.
Conclusion:
The comprehensive evaluation of tert-butyl 1,2-oxazinane-2-carboxylate reveals a highly favorable drug-like profile. It adheres to Lipinski's Rule of Five and demonstrates promising aqueous solubility, high passive permeability without being a substrate for efflux pumps, and high metabolic stability in human liver microsomes. Compared to the ubiquitous piperidine scaffold, the 1,2-oxazinane core offers a subtle modulation of physicochemical properties, particularly polarity, without compromising the key characteristics required for a successful oral drug candidate. This scaffold warrants further investigation and can be considered a privileged starting point for the design of novel therapeutics.
Caption: Step-by-step workflow for the PAMPA experiment.
Preparation of Solutions: Prepare stock solutions of test compounds and controls in DMSO. Dilute these stocks into a phosphate buffer solution (PBS, pH 7.4) to a final concentration of 100-200 µM, ensuring the final DMSO concentration is ≤ 1%.[12][19]
Membrane Coating: Pipette 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well of a 96-well filter plate (donor plate).[12]
Acceptor Plate: Add 300 µL of PBS to each well of a 96-well acceptor plate.
Assembly and Incubation: Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich". Add 150-200 µL of the compound solutions to the donor wells. Cover the assembly and incubate at room temperature for 16-18 hours with gentle shaking.[11][19]
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the acceptor and donor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
Calculation: The effective permeability (Pₑ) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[19]
Protocol 2: Caco-2 Permeability Assay
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., 24-well Transwell plates) for 21 days to allow for differentiation and the formation of a confluent monolayer with functional tight junctions.[20][21]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²), which confirms monolayer integrity.[14][22]
Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
Dosing Solution: Prepare dosing solutions of the test compound and controls (e.g., 10 µM) in the transport buffer.
Permeability Measurement (A→B):
Wash the cell monolayers with pre-warmed (37°C) transport buffer.
Add fresh buffer to the basolateral (bottom) compartment (e.g., 1.2 mL).
Add the dosing solution to the apical (top) compartment (e.g., 0.3 mL).[22]
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[13][22]
At the end of the incubation, take samples from both compartments for analysis by LC-MS/MS.
Permeability Measurement (B→A): Conduct the experiment in parallel as described above, but add the dosing solution to the basolateral compartment and sample from the apical compartment to determine active efflux.[13]
Calculation: The apparent permeability coefficient (Pₐₚₚ) is calculated for both directions. The efflux ratio is determined by dividing Pₐₚₚ (B→A) by Pₐₚₚ (A→B). An efflux ratio > 2 is generally considered indicative of active efflux.[13]
Protocol 3: Human Liver Microsome (HLM) Stability Assay
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) at 37°C. Prepare a reaction mixture in 0.1 M phosphate buffer (pH 7.4) containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1-3 µM).[23]
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to equilibrate the temperature.
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system or NADPH solution (final concentration 1 mM).[16] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[16]
Time Course Sampling: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
Reaction Termination: The reaction in each aliquot is immediately stopped (quenched) by adding ice-cold acetonitrile, typically containing an internal standard for analytical normalization.[16]
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
Analysis and Calculation: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½), from which the intrinsic clearance (CLᵢₙₜ) is derived.[24]
References
Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
SourceForge. (n.d.). Caco2 assay protocol.
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
Personal protective equipment for handling tert-butyl 1,2-oxazinane-2-carboxylate
Essential Safety and Handling Guide: Tert-butyl 1,2-oxazinane-2-carboxylate This guide provides comprehensive safety and handling protocols for tert-butyl 1,2-oxazinane-2-carboxylate, a key reagent in modern synthetic ch...
Author: BenchChem Technical Support Team. Date: April 2026
Essential Safety and Handling Guide: Tert-butyl 1,2-oxazinane-2-carboxylate
This guide provides comprehensive safety and handling protocols for tert-butyl 1,2-oxazinane-2-carboxylate, a key reagent in modern synthetic chemistry. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations. The following procedures are based on established best practices for handling N-Boc protected heterocycles and related chemical structures, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Skin Irritation: Causes skin irritation upon direct contact.[1][2]
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1]
Given these potential hazards, a cautious approach is warranted, treating the compound as hazardous until its toxicological properties are fully investigated and confirmed.
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE should be based on the specific laboratory operations being performed.
Core PPE Requirements
The following PPE should be considered the minimum standard when handling tert-butyl 1,2-oxazinane-2-carboxylate in any form (solid or in solution):
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[3] Always wear two pairs of gloves when handling the pure compound or concentrated solutions.[4] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff.[4] Gloves should be changed immediately if they become contaminated, torn, or punctured.[4]
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes.[5][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of large volumes or when heating the substance.[7]
Body Protection: A flame-resistant laboratory coat with long sleeves and a solid front is required.[4] The lab coat should be fully buttoned to provide maximum coverage. For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[8]
Footwear: Closed-toe shoes made of a non-porous material are mandatory.
Respiratory Protection
The need for respiratory protection is dictated by the specific procedure and the potential for aerosol or dust generation.
For handling small quantities of the solid in a well-ventilated area: A NIOSH-approved N95 respirator may be sufficient to protect against inhalation of fine particles.[6]
For procedures that may generate significant dust or aerosols (e.g., weighing large quantities, sonicating solutions): A half-mask or full-face air-purifying respirator with appropriate particulate and organic vapor cartridges should be used.[5][8]
In case of a spill or uncontrolled release: A self-contained breathing apparatus (SCBA) may be necessary.[8]
The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling tert-butyl 1,2-oxazinane-2-carboxylate.
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.
Verify that all necessary PPE is available and in good condition.
Have spill control materials (e.g., absorbent pads, sodium bicarbonate for neutralization) readily accessible.
Weighing and Transfer:
Perform all weighing and transfer operations within a chemical fume hood.
Use a disposable weighing boat or paper.
Handle the solid with a clean spatula. Avoid creating dust.
When transferring the compound, do so slowly and carefully to prevent splashing or aerosolization.
In-Reaction Handling:
The N-Boc protecting group is stable under a variety of conditions but can be removed by strong acids.[9][10] Be mindful of the reaction conditions and potential for deprotection, which could alter the hazard profile of the material in situ.
Ensure all reaction vessels are properly secured and labeled.
Post-Procedure:
Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution would be a mild detergent and water, followed by a rinse with an appropriate solvent (e.g., ethanol or isopropanol).
Carefully remove PPE, starting with the outer gloves, then the lab coat, followed by inner gloves, and finally eye protection. Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Solid Waste: All solid waste contaminated with tert-butyl 1,2-oxazinane-2-carboxylate, including used weighing boats, contaminated paper towels, and disposable PPE, should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams.
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these detailed protocols, researchers can confidently and safely handle tert-butyl 1,2-oxazinane-2-carboxylate, ensuring both personal safety and the integrity of their scientific work.
References
PubChem. (n.d.). tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate. Retrieved from [Link]
NextSDS. (n.d.). tert-butyl 5-oxo-1,2-oxazinane-2-carboxylate — Chemical Substance Information. Retrieved from [Link]
CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]
Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]